Lcq908
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALXAKNHIROPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026085 | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956136-95-1, 956136-98-4 | |
| Record name | Pradigastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradigastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRADIGASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Lcq908 (Pradigastat): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lcq908, also known as pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1). This enzyme plays a crucial role in the final step of triglyceride synthesis, particularly in the absorption of dietary fats within the small intestine. By targeting DGAT1, pradigastat effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the bloodstream. This mechanism of action has positioned pradigastat as a therapeutic candidate for managing conditions characterized by elevated triglyceride levels, most notably Familial Chylomicronemia Syndrome (FCS), a rare and severe genetic disorder. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Hypertriglyceridemia, the medical term for elevated levels of triglycerides in the blood, is a significant risk factor for pancreatitis and cardiovascular disease. In severe cases, such as Familial Chylomicronemia Syndrome (FCS), genetic defects in lipoprotein lipase (LPL) or its cofactors lead to massive accumulation of chylomicrons, resulting in extremely high triglyceride levels and a high risk of recurrent pancreatitis.[1] this compound (pradigastat) was developed to address the unmet medical need in such conditions by directly targeting the synthesis of triglycerides at its source.
The primary molecular target of this compound is diacylglycerol acyltransferase 1 (DGAT1), an integral membrane enzyme located in the endoplasmic reticulum of enterocytes in the small intestine. DGAT1 catalyzes the final and rate-limiting step in the triglyceride synthesis pathway: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1] By inhibiting this crucial step, this compound effectively reduces the amount of triglycerides available for packaging into chylomicrons, thereby lowering their secretion into the bloodstream and reducing overall plasma triglyceride levels.[1]
Mechanism of Action: Inhibition of DGAT1
The core mechanism of action of this compound is the selective inhibition of the DGAT1 enzyme. This inhibition disrupts the normal pathway of dietary fat absorption and processing in the small intestine.
The Role of DGAT1 in Triglyceride Synthesis
Dietary fats are primarily consumed in the form of triglycerides. In the lumen of the small intestine, these triglycerides are hydrolyzed into fatty acids and monoglycerides, which are then absorbed by enterocytes. Inside the enterocytes, these components are re-esterified back into triglycerides. DGAT1 is the key enzyme that catalyzes the final step of this re-synthesis process. The newly synthesized triglycerides are then packaged with apolipoprotein B-48 (ApoB48) and other lipids to form chylomicrons. These large lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream, where they deliver dietary fats to various tissues in the body.
This compound-Mediated Inhibition and its Consequences
This compound acts as a competitive inhibitor of DGAT1, binding to the enzyme and preventing it from catalyzing the formation of triglycerides. This leads to a significant reduction in the synthesis of triglycerides within the enterocytes. As a direct consequence, the production and secretion of chylomicrons are diminished. This reduction in chylomicron secretion leads to lower levels of postprandial (after a meal) triglycerides in the circulation. In patients with FCS, where the clearance of chylomicrons is already impaired, reducing their production is a primary therapeutic strategy.
Quantitative Data
The efficacy and selectivity of this compound have been quantified in both in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Notes |
| DGAT1 | 0.157 µM | Primary target enzyme.[2][3] |
| BCRP | 5 µM | Breast Cancer Resistance Protein, a drug transporter.[2][3] |
| OATP1B1 | 1.66 µM | Organic Anion-Transporting Polypeptide 1B1, a drug transporter.[2][3] |
| OATP1B3 | 3.34 µM | Organic Anion-Transporting Polypeptide 1B3, a drug transporter.[2][3] |
| OAT3 | 0.973 µM | Organic Anion Transporter 3, a drug transporter.[2][3] |
Table 2: Clinical Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) - Clinical Trial NCT01146522
| Dosage | Change in Fasting Triglycerides (after 21 days) | Change in Postprandial Triglycerides (AUC) | Change in Fasting ApoB48 |
| 10 mg | No significant change | - | - |
| 20 mg | -41% | Significant reduction | Significant reduction |
| 40 mg | -70% | Significant reduction | Significant reduction |
Data from Meyers CD, et al. Lipids Health Dis. 2015;14:8.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dietary Fat Absorption and the Impact of this compound
Caption: this compound inhibits DGAT1 in enterocytes, blocking triglyceride synthesis.
Experimental Workflow for In Vitro DGAT1 Inhibition Assay
Caption: A typical workflow for determining the in vitro inhibitory activity of this compound on DGAT1.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. It is important to note that the specific, proprietary protocols used during the development of this compound are not publicly available. The methodologies described below are based on standard and widely accepted procedures in the field.
In Vitro DGAT1 Enzyme Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DGAT1 enzyme.
Materials:
-
Microsomal preparations from cells overexpressing human DGAT1.
-
1,2-Dioleoyl-sn-glycerol (diacylglycerol substrate).
-
[1-14C]Oleoyl-CoA (radiolabeled acyl-CoA substrate).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and BSA).
-
Stop solution (e.g., isopropanol:heptane:water).
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, the microsomal preparation, and the this compound dilution (or DMSO for control). Pre-incubate for a short period at 37°C.
-
Initiation of Reaction: Add the diacylglycerol and [1-14C]Oleoyl-CoA substrates to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The upper organic phase contains the lipids.
-
TLC Separation: Spot the organic phase onto a TLC plate and develop the plate in the appropriate solvent system to separate the triglycerides from other lipids.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Oral Lipid Tolerance Test (Representative Protocol)
Objective: To evaluate the effect of this compound on postprandial triglyceride levels in an animal model.
Animal Model: Beagle dogs are a commonly used model for this type of study.
Materials:
-
This compound formulation for oral administration.
-
Vehicle control (e.g., a suitable suspension or solution).
-
Lipid challenge (e.g., corn oil or a high-fat meal).
-
Blood collection supplies (e.g., EDTA tubes).
-
Centrifuge and equipment for plasma separation.
-
Assay kits for triglyceride measurement.
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 12-18 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0).
-
Drug Administration: Administer this compound or vehicle control orally at a predetermined dose.
-
Lipid Challenge: After a specific time post-drug administration (e.g., 1-2 hours), administer the oral lipid challenge.
-
Serial Blood Sampling: Collect blood samples at multiple time points after the lipid challenge (e.g., 1, 2, 4, 6, and 8 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentrations in the plasma samples using a commercial assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the triglyceride excursion. Compare the AUCs between the two groups to determine the percentage of inhibition of postprandial hypertriglyceridemia.
Conclusion
This compound (pradigastat) is a selective inhibitor of DGAT1, a key enzyme in the synthesis of triglycerides in the small intestine. Its mechanism of action, centered on the reduction of chylomicron production and secretion, has been well-characterized through in vitro and in vivo studies. The quantitative data from these studies demonstrate its potency and clinical efficacy in reducing triglyceride levels, particularly in the context of Familial Chylomicronemia Syndrome. The experimental protocols outlined in this guide provide a framework for the key assays used to evaluate the pharmacological properties of DGAT1 inhibitors like this compound. This comprehensive understanding of its core mechanism is vital for researchers, scientists, and drug development professionals working on novel therapies for hypertriglyceridemia and related metabolic disorders.
References
Lcq908 (Pradigastat): A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT1). DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of triglyceride formation. By inhibiting this enzyme, Pradigastat effectively reduces the absorption of dietary fats and the secretion of chylomicrons, leading to a significant lowering of plasma triglyceride levels. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, tailored for professionals in the field of drug development and metabolic disease research.
Discovery and Rationale
The discovery of this compound stems from the understanding of the crucial role of DGAT1 in lipid metabolism. Elevated postprandial triglyceride levels are a significant risk factor for various metabolic disorders. DGAT1, highly expressed in the small intestine, is responsible for the final stage of triglyceride synthesis before their incorporation into chylomicrons for transport in the bloodstream. Inhibition of DGAT1 was therefore identified as a promising therapeutic strategy to manage hypertriglyceridemia, particularly in conditions like familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.
The development of this compound involved the screening and optimization of small molecules for potent and selective inhibition of DGAT1. While the detailed structure-activity relationship (SAR) studies for the discovery of pradigastat are not extensively published in the public domain, the chemical structure of pradigastat, trans-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexaneacetic acid, indicates a diarylamine scaffold, a common motif in kinase inhibitors, suggesting a possible starting point in its discovery journey.
Synthesis Pathway
A potential retrosynthetic analysis suggests that the core diarylamine structure could be formed via a Buchwald-Hartwig amination or a similar cross-coupling reaction between a substituted aminopyridine and a pyridyl halide or triflate. The cyclohexaneacetic acid moiety could be introduced via various standard organic transformations.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT1. DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the reaction between diacylglycerol (DAG) and a long-chain fatty acyl-CoA to form triglyceride (TAG).
The inhibition of DGAT1 by this compound disrupts the normal pathway of dietary fat absorption and processing in the enterocytes of the small intestine. This leads to a reduction in the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the blood.
Below is a diagram illustrating the triglyceride synthesis pathway and the point of inhibition by this compound.
Caption: Triglyceride synthesis pathway and this compound's point of inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound (Pradigastat) based on available information.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| DGAT1 | 0.157 | Potent and selective inhibition.[1][2] |
| BCRP | 5 | Inhibition of Breast Cancer Resistance Protein. |
| OATP1B1 | 1.66 | Inhibition of Organic Anion-Transporting Polypeptide 1B1.[1][2] |
| OATP1B3 | 3.34 | Inhibition of Organic Anion-Transporting Polypeptide 1B3.[1][2] |
| OAT3 | 0.973 | Inhibition of Organic Anion Transporter 3.[1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes |
| Metabolism | Primarily by UGT1A1 and UGT1A3 | Human | Hepatic glucuronidation.[3] |
| Elimination | Feces via biliary pathway | Human | [3] |
| Food Effect | No clinically relevant impact on exposure | Human | Can be taken with or without food.[3] |
Table 3: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS) Patients
| Dose | Reduction in Fasting Triglycerides | Study Duration |
| 20 mg | 41% | 21 days[4][5] |
| 40 mg | 70% | 21 days[4][5] |
Experimental Protocols
This section provides a detailed methodology for a key in vitro experiment to assess the activity of DGAT1 inhibitors like this compound.
In Vitro DGAT1 Enzyme Activity Assay (Microsomal Assay)
This protocol describes a common method for measuring DGAT1 activity using a microsomal preparation from cells or tissues that express the enzyme. The assay quantifies the incorporation of a labeled fatty acyl-CoA into triglycerides.
Materials:
-
Microsomal preparation containing DGAT1 (e.g., from insect cells overexpressing human DGAT1, or from intestinal tissue).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL BSA (fatty acid-free).
-
Substrates:
-
1,2-Diacylglycerol (DAG) solution (e.g., 10 mM in DMSO).
-
[14C]-Oleoyl-CoA or other radiolabeled fatty acyl-CoA (specific activity ~50 mCi/mmol).
-
-
This compound (Pradigastat) or other test inhibitors dissolved in DMSO.
-
Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
-
Heptane.
-
Silica gel thin-layer chromatography (TLC) plates.
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Microsome Preparation: Thaw the microsomal preparation on ice. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the microsomes to the desired final concentration in the Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Reaction: a. In a microcentrifuge tube, add the following in order:
- Assay Buffer.
- DAG solution (final concentration typically 100-200 µM).
- This compound solution or DMSO (for control).
- Microsomal preparation (e.g., 5-10 µg of protein). b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding [14C]-Oleoyl-CoA (final concentration typically 10-20 µM). d. Incubate the reaction at 37°C for 15-30 minutes.
-
Reaction Termination and Lipid Extraction: a. Stop the reaction by adding the Stop Solution. b. Add Heptane and vortex vigorously to extract the lipids. c. Centrifuge to separate the phases.
-
TLC Separation: a. Spot the upper heptane phase onto a silica gel TLC plate. b. Allow the spots to dry completely. c. Develop the TLC plate in the Developing Solvent until the solvent front is near the top. d. Air-dry the TLC plate.
-
Quantification: a. Visualize the lipid spots using autoradiography or by scraping the silica gel corresponding to the triglyceride band (identified using a standard) into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT1 inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Below is a diagram illustrating the experimental workflow for the in vitro DGAT1 assay.
Caption: Experimental workflow for the in vitro DGAT1 enzyme activity assay.
Conclusion
This compound (Pradigastat) is a significant development in the therapeutic landscape for managing severe hypertriglyceridemia, particularly in the context of familial chylomicronemia syndrome. Its targeted inhibition of DGAT1 provides a clear mechanism for reducing dietary fat absorption and chylomicron secretion. The data presented in this guide underscore its potency and clinical efficacy. Further research into the detailed synthesis and discovery process will undoubtedly provide deeper insights for the development of next-generation DGAT1 inhibitors and other therapies for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Lcq908 (Pradigastat): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, particularly in the intestine. By inhibiting this enzyme, this compound effectively reduces the absorption of dietary fats and subsequent chylomicron formation, leading to a significant reduction in plasma triglyceride levels. This technical guide provides a detailed overview of the chemical properties, structure, mechanism of action, and preclinical and clinical data related to this compound. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of metabolic diseases and drug development.
Chemical Properties and Structure
This compound is a complex organic molecule with the following chemical and structural characteristics.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 2-((1r,4r)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetic acid |
| Molecular Formula | C25H24F3N3O2 |
| Molecular Weight | 455.47 g/mol |
| CAS Number | 956136-95-1[2] |
| Appearance | Not specified in provided results |
| Solubility | Very low in water (2.3 µg/mL) and in pH ranges 1-7 (< 13 µg/mL)[1] |
| Permeability (Caco-2) | Moderate-to-high[1] |
| Biopharmaceutical Classification System (BCS) Class | Class II[1] |
| SMILES | FC(F)(F)c1cc(ncc1)Nc1cc(ccn1)c1ccc(cc1)C1CCC(CC(=O)O)CC1 |
| InChI | InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)/t16-,17-/m1/s1 |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect through the selective inhibition of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This process is particularly active in the enterocytes of the small intestine, where it is essential for the absorption of dietary fats and their packaging into chylomicrons.
By inhibiting DGAT1, this compound blocks the synthesis of triglycerides in the intestine, thereby reducing the formation and secretion of chylomicrons into the bloodstream. This leads to a marked decrease in postprandial plasma triglyceride levels.
Biological Activity
In Vitro Inhibitory Activity
This compound has been shown to be a potent inhibitor of DGAT1 and also exhibits inhibitory activity against several drug transporters.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| DGAT1 | 0.157 |
| BCRP | 5 |
| OATP1B1 | 1.66 |
| OATP1B3 | 3.34 |
| OAT3 | 0.973 |
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several preclinical species, including rats, dogs, and monkeys. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its pharmacokinetic profile in humans.
Table 3: Single-Dose Pharmacokinetic Parameters of Pradigastat in Healthy Subjects and Preclinical Species [1][3][4]
| Parameter | Human (40 mg oral) | Rat (10 mg/kg oral) | Dog (Not Specified) | Monkey (Not Specified) |
| Tmax (h) | ~10[5] | 8 | Not Specified | Not Specified |
| Cmax (ng/mL) | 350 ± 140 | 1290 ± 490 | Not Specified | Not Specified |
| AUC (ng*h/mL) | 22700 ± 9800 | 25800 ± 9700 | Not Specified | Not Specified |
| t1/2 (h) | Long | 18 | Not Specified | Not Specified |
| Absolute Bioavailability (%) | ~41[1] | Not Specified | Not Specified | Not Specified |
Note: Data for dogs and monkeys were mentioned in literature but specific values were not found in a comprehensive table.
Oral Formulation for Preclinical Studies
For preclinical oral administration, this compound has been formulated as a suspension. A common vehicle used in rat studies consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Captisol®, and 50 mM Tris buffer[3].
Clinical Studies
A key clinical trial investigated the efficacy and safety of pradigastat in patients with familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.
Clinical Trial Workflow
The study was an open-label, sequential-treatment trial involving patients with FCS. The workflow is outlined below.
Experimental Protocols
In Vitro DGAT1 Inhibition Assay (Enzyme-based)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against DGAT1.
Materials:
-
Human DGAT1 enzyme (microsomal preparation)
-
1,2-Dioleoyl-sn-glycerol (DiG)
-
[1-14C]Oleoyl-CoA
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM EDTA
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and the desired concentration of this compound (or DMSO for control).
-
Add DiG to the reaction mixture to a final concentration of 100 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 µM.
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).
-
Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.
-
Spot an aliquot of the upper organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the radiolabeled lipids (triglycerides) using a phosphorimager.
-
Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of DGAT1 activity by this compound compared to the control.
Transporter Inhibition Assays (Cell-based)
This protocol provides a general methodology for assessing the inhibitory potential of this compound against BCRP, OATP1B1, OATP1B3, and OAT3.
Materials:
-
HEK293 or CHO cells stably overexpressing the transporter of interest (BCRP, OATP1B1, OATP1B3, or OAT3)
-
Parental HEK293 or CHO cells (for control)
-
Specific probe substrates for each transporter (e.g., [3H]-Estrone-3-sulfate for BCRP, [3H]-Estradiol-17β-glucuronide for OATP1B1/1B3, [3H]-Estrone-3-sulfate for OAT3)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Cell lysis buffer
-
Scintillation cocktail
Procedure:
-
Seed the transporter-expressing cells and parental cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing various concentrations of this compound (or DMSO for control) for 10 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled probe substrate to each well.
-
Incubate for a specific time at 37°C (e.g., 5 minutes).
-
Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold assay buffer.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the transporter-specific uptake by subtracting the uptake in parental cells from the uptake in transporter-expressing cells.
-
Determine the percent inhibition of transporter activity by this compound at each concentration and calculate the IC50 value.
Conclusion
This compound (Pradigastat) is a well-characterized, potent, and selective inhibitor of DGAT1 with a clear mechanism of action. Its ability to significantly reduce postprandial hypertriglyceridemia has been demonstrated in both preclinical and clinical settings, particularly in the context of familial chylomicronemia syndrome. The data presented in this technical guide, including its chemical properties, biological activities, pharmacokinetic profile, and detailed experimental methodologies, provide a solid foundation for further research and development of this compound for the treatment of metabolic disorders characterized by elevated triglyceride levels. The provided diagrams and structured data tables are intended to facilitate a deeper understanding of this compound for scientists and researchers in the field.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Pradigastat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Successful Strategies for Mitigation of a Preclinical Signal for Phototoxicity in a DGAT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Lcq908: A Comprehensive Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lcq908 (pradigastat) is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical and clinical data. The document details the mechanism of action, quantitative pharmacological data, and the experimental protocols utilized to establish the therapeutic potential of this compound, particularly in the context of familial chylomicronemia syndrome (FCS). Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of the science underpinning this novel therapeutic agent.
Introduction to this compound and its Therapeutic Rationale
This compound, also known as pradigastat, is a small molecule inhibitor designed to target diacylglycerol acyltransferase 1 (DGAT1).[1][2] DGAT1 is a crucial enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3][4][5] This enzyme is highly expressed in the small intestine and plays a pivotal role in the absorption of dietary fats and the formation of chylomicrons, the lipoprotein particles that transport dietary triglycerides in the bloodstream.
Familial chylomicronemia syndrome (FCS) is a rare, severe genetic disorder characterized by the inability to clear chylomicrons from the blood, leading to extremely high levels of triglycerides (hypertriglyceridemia).[6][7][8][9][10] This condition is often caused by a deficiency in lipoprotein lipase (LPL), the enzyme responsible for breaking down triglycerides in chylomicrons. The persistent elevation of chylomicrons in FCS patients can lead to recurrent and potentially fatal pancreatitis. By inhibiting DGAT1 in the intestine, this compound aims to reduce the synthesis and secretion of chylomicrons, thereby lowering plasma triglyceride levels and mitigating the risk of pancreatitis in individuals with FCS.[7][8][9]
Target Identification and Validation
The identification of DGAT1 as a therapeutic target for hypertriglyceridemia, and specifically for FCS, is supported by a strong body of preclinical and genetic evidence. The validation of DGAT1 as the primary target of this compound has been established through a series of in vitro and in vivo studies.
In Vitro Pharmacology
This compound has been shown to be a potent and selective inhibitor of DGAT1. The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Diacylglycerol Acyltransferase 1 (DGAT1) | Enzymatic Assay | 0.157 µM | [1] |
| Diacylglycerol Acyltransferase 1 (DGAT1) | Enzymatic Assay | 57 nM | [2] |
| Breast Cancer Resistance Protein (BCRP) | Cell-based Efflux Assay | 5 µM | [1][11][12] |
| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Cell-based Transport Assay | 1.66 µM | [1][11][12] |
| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | Cell-based Transport Assay | 3.34 µM | [1][11][12] |
| Organic Anion Transporter 3 (OAT3) | Cell-based Transport Assay | 0.973 µM | [1][11][12] |
This compound also demonstrates selectivity for DGAT1 over other related enzymes, such as DGAT2, acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT-1), and ACAT-2, with IC50 values for these enzymes being greater than 10,000 nM.[2]
Clinical Pharmacology and Efficacy
A key clinical trial, NCT01146522, was an open-label study designed to assess the safety, tolerability, and triglyceride-lowering efficacy of this compound in patients with FCS.[7][8][9]
Table 2: Summary of Clinical Trial NCT01146522 Results
| Parameter | Dosage | Result | Reference |
| Reduction in Fasting Triglycerides | 20 mg once daily | 41% reduction over 21 days | [7] |
| Reduction in Fasting Triglycerides | 40 mg once daily | 70% reduction over 21 days | [7] |
The study demonstrated a substantial, dose-dependent reduction in fasting triglyceride levels in FCS patients.[7] The reduction in triglycerides was primarily attributed to a decrease in chylomicron triglycerides.[7] The treatment was generally well-tolerated, with the most common adverse events being mild and transient gastrointestinal issues.[7]
Signaling Pathways and Experimental Workflows
DGAT1-Mediated Triglyceride Synthesis Pathway
The following diagram illustrates the canonical pathway of triglyceride synthesis, highlighting the central role of DGAT1.
Target Validation Workflow
The logical flow for the identification and validation of this compound as a DGAT1 inhibitor is depicted below.
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments for the validation of this compound. While complete, detailed protocols from the original studies are not fully available in the public domain, the following descriptions are based on established and reported methods.
DGAT1 Enzymatic Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of DGAT1.
-
Enzyme Source: Microsomal preparations from cells overexpressing human DGAT1 are commonly used.
-
Substrates: The assay utilizes diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as substrates.
-
Reaction: The enzyme, substrates, and varying concentrations of the test compound (this compound) are incubated in a suitable buffer at a controlled temperature (e.g., 37°C).
-
Detection: The reaction is stopped, and the newly synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC) or other chromatographic methods.
-
Quantification: The amount of radiolabeled triglyceride is quantified using a scintillation counter or fluorescence detector.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Transporter Inhibition Assays (General Protocol)
These assays assess the potential of this compound to inhibit various drug transporters, which is important for evaluating potential drug-drug interactions.
-
Cell Lines: Stably transfected cell lines overexpressing a specific transporter (e.g., HEK293-BCRP, HEK293-OATP1B1) are used.
-
Probe Substrate: A known substrate of the transporter, often radiolabeled, is used to measure the transporter's activity.
-
Inhibition Assay:
-
Cells are seeded in multi-well plates and allowed to form a monolayer.
-
The cells are pre-incubated with varying concentrations of the test compound (this compound).
-
The probe substrate is then added, and the cells are incubated for a specific period.
-
The uptake of the probe substrate into the cells is stopped by washing with ice-cold buffer.
-
-
Quantification: The amount of probe substrate inside the cells is determined by lysing the cells and measuring the radioactivity or fluorescence.
-
Data Analysis: The inhibition of transporter activity is calculated by comparing the uptake in the presence of this compound to the uptake in its absence. The IC50 value is determined from the dose-response curve.
Clinical Trial NCT01146522 Protocol Overview
This was an open-label, single-sequence study in patients with FCS.
-
Patient Population: The study enrolled a small number of patients diagnosed with FCS.
-
Study Design:
-
Run-in Period: A one-week very low-fat diet run-in period.[7]
-
Treatment Periods: Three consecutive 21-day treatment periods with this compound at different doses (e.g., 20 mg, 40 mg, and 10 mg once daily).[7][8][9]
-
Washout Periods: Washout periods of at least four weeks separated the treatment periods.[7][8][9]
-
-
Assessments:
-
Primary Endpoints: The primary endpoints were the safety and tolerability of this compound and the change in fasting triglyceride levels from baseline.
Conclusion
The comprehensive body of evidence from in vitro, in vivo, and clinical studies strongly supports the identification and validation of DGAT1 as the primary target of this compound. The potent and selective inhibition of DGAT1 by this compound translates into a significant reduction in triglyceride levels in patients with familial chylomicronemia syndrome, a patient population with a high unmet medical need. The data summarized in this technical guide provide a robust scientific foundation for the continued development and potential therapeutic application of this compound in the management of severe hypertriglyceridemia. Further research and larger clinical trials will be instrumental in fully elucidating the long-term safety and efficacy profile of this promising DGAT1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rareconnect.org [rareconnect.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 11. Evaluation of a potential transporter-mediated drug interaction between rosuvastatin and pradigastat, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Characterization of Lcq908 (Pradigastat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lcq908, also known as Pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] DGAT1's high expression in the small intestine makes it a key player in dietary fat absorption.[3] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activity. The included data and experimental protocols are intended to serve as a technical resource for professionals in drug development and metabolic disease research.
Biochemical Characterization
Primary Target Inhibition: DGAT1
This compound is a selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1).[2][4] This enzyme plays a critical role in the final stage of processing dietary fatty acids into triglycerides, which are then transported throughout the body via chylomicrons.[1] The inhibitory activity of this compound against DGAT1 has been quantified through biochemical assays.
Data Summary: this compound Potency Against DGAT1
| Compound | Target | IC50 (µM) |
| This compound (Pradigastat) | DGAT1 | 0.157 |
Table 1: Biochemical potency of this compound against its primary target, DGAT1. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2][4]
Experimental Protocol: DGAT1 Inhibition Assay
This protocol outlines a representative method for determining the IC50 value of this compound against DGAT1.
Objective: To measure the concentration-dependent inhibition of DGAT1 by this compound.
Materials:
-
Recombinant human DGAT1 enzyme
-
Substrates: Dioleoylglycerol and Oleoyl-CoA
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Microplate (96-well format)
-
Plate reader (scintillation counter)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
In a 96-well plate, add the DGAT1 enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (dioleoylglycerol and radiolabeled oleoyl-CoA).
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of unlabeled oleoyl-CoA).
-
Transfer the reaction mixture to a filter plate to separate the radiolabeled triglycerides from the unreacted substrates.
-
Wash the filter plate to remove any unbound radioactivity.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Off-Target Activity Profile
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of transporter proteins.
Data Summary: this compound Off-Target Inhibition
| Target Transporter | IC50 (µM) |
| BCRP | 5 |
| OATP1B1 | 1.66 |
| OATP1B3 | 3.34 |
| OAT3 | 0.973 |
Table 2: Inhibitory activity of this compound against various transporter proteins.[2][4]
Cellular Characterization
Cellular Activity
The functional effects of this compound were assessed in relevant cellular models to determine its activity in a more physiological context. Pradigastat has been shown to inhibit BCRP-mediated efflux in human ovarian cancer cell lines in a dose-dependent manner.[2][4] It also demonstrates inhibitory effects on OATP1B1, OATP1B3, and OAT3 activities.[2][4] Furthermore, this compound has been observed to inhibit the replication and production of the hepatitis C virus in vitro.[2][4]
Experimental Protocol: Cellular Efflux Pump Inhibition Assay
This protocol describes a general method for evaluating the inhibition of a transporter like BCRP by this compound in a cell-based assay.
Objective: To measure the ability of this compound to inhibit the efflux of a known BCRP substrate from cells overexpressing the transporter.
Materials:
-
Human ovarian cancer cells overexpressing BCRP
-
Control cells (with low or no BCRP expression)
-
Fluorescent BCRP substrate (e.g., Hoechst 33342)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Seed the BCRP-overexpressing cells and control cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the this compound dilutions or vehicle control to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the fluorescent BCRP substrate to all wells at a final concentration.
-
Incubate for an appropriate time (e.g., 60 minutes) at 37°C to allow for substrate uptake and efflux.
-
Wash the cells with ice-cold HBSS to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a plate reader (bottom-read mode).
-
Calculate the increase in intracellular fluorescence in the presence of this compound compared to the vehicle control. This increase is indicative of efflux pump inhibition.
-
Determine the IC50 value by plotting the fluorescence intensity against the this compound concentration and fitting the data to a dose-response curve.
Visualizations
DGAT1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the simplified triglyceride synthesis pathway and highlights the inhibitory action of this compound on DGAT1.
Caption: Inhibition of DGAT1 by this compound in the triglyceride synthesis pathway.
Experimental Workflow: IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
Lcq908 (Pradigastat): A Technical Guide on its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme in the final step of triglyceride (TG) synthesis. By targeting this enzyme, particularly in the enterocytes of the small intestine, this compound effectively modulates the absorption of dietary fats and the subsequent formation of chylomicrons. This mechanism of action has positioned this compound as a therapeutic candidate for metabolic disorders characterized by hypertriglyceridemia, most notably Familial Chylomicronemia Syndrome (FCS). This document provides a comprehensive overview of the biological activity, mechanism of action, quantitative data, and experimental protocols associated with this compound, intended for a technical audience in the field of biomedical research and drug development.
Core Mechanism of Action
The primary biological activity of this compound is the selective inhibition of the enzyme Diacylglycerol Acyltransferase 1 (DGAT1).[1][2] DGAT1 catalyzes the final and committed step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1] This enzymatic activity is highly expressed in the small intestine, where it is essential for the absorption of dietary fat.[2] By inhibiting DGAT1, this compound reduces the synthesis of triglycerides in enterocytes, thereby decreasing the formation and secretion of triglyceride-rich chylomicrons into the bloodstream.[2] This leads to a significant reduction in postprandial hypertriglyceridemia.[2]
Signaling Pathway and Point of Intervention
The diagram below illustrates the triglyceride synthesis pathway within an intestinal enterocyte and highlights the specific point of intervention for this compound.
References
Early-Stage Research on Lcq908 (Pradigastat): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lcq908, also known as Pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. Early-stage research has primarily focused on its potential as a therapeutic agent for Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. This document provides an in-depth technical overview of the foundational preclinical and clinical research on this compound, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development efforts.
Introduction
Familial Chylomicronemia Syndrome (FCS) is a debilitating rare disease caused by mutations in the lipoprotein lipase (LPL) gene or genes for related proteins, leading to impaired clearance of chylomicrons from the plasma. This results in extremely high levels of triglycerides, which can lead to recurrent and potentially fatal pancreatitis, eruptive xanthomas, and other complications. Current management strategies for FCS are limited and primarily rely on stringent dietary fat restriction.
This compound (Pradigastat) emerged as a promising therapeutic candidate by targeting the synthesis of triglycerides. DGAT1, the target of this compound, is an enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. By inhibiting DGAT1 in the small intestine, this compound reduces the absorption of dietary fats and the subsequent formation of chylomicrons, thereby lowering plasma triglyceride levels.
Mechanism of Action
This compound is a selective inhibitor of DGAT1. In vitro studies have demonstrated its high potency and selectivity.
Signaling Pathway of this compound (Pradigastat) in an Intestinal Enterocyte
Caption: this compound inhibits the DGAT1 enzyme in intestinal enterocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and clinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay System |
| DGAT1 | 0.157 µM[1] | Not specified |
| BCRP | 5 µM[1] | Overexpressing human ovarian cancer cell lines[1] |
| OATP1B1 | 1.66 µM[1] | Not specified |
| OATP1B3 | 3.34 µM[1] | Not specified |
| OAT3 | 0.973 µM[1] | Not specified |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Study Population |
| Tmax (Median) | ~10 hours[2] | Healthy volunteers[2] |
| Terminal Elimination Half-life | ~150 hours[2] | Healthy volunteers[2] |
Table 3: Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (NCT01146522)
| Parameter | 10 mg/day | 20 mg/day | 40 mg/day |
| Fasting Triglycerides | |||
| Reduction from Baseline | - | 41%[3] | 70%[3] |
| Postprandial Triglycerides | |||
| Reduction vs. 10 mg | Baseline | Significant Reduction | Significant Reduction |
| Fasting Apolipoprotein B48 | |||
| Reduction vs. 10 mg | Baseline | Significant Reduction | Significant Reduction[2] |
| Postprandial Apolipoprotein B48 | |||
| Reduction vs. 10 mg | Baseline | Significant Reduction[2] | Significant Reduction[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
DGAT1 Enzyme Inhibition Assay (General Protocol)
While the specific conditions for the this compound IC50 determination are not publicly detailed, a general protocol for a cell-free microsomal DGAT activity assay is as follows:
Objective: To measure the IC50 of an inhibitor against DGAT1.
Materials:
-
Microsomal fractions from cells overexpressing human DGAT1 or from tissues with high DGAT1 expression (e.g., small intestine).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.
-
Substrates: Diacylglycerol (DAG), [14C]oleoyl-CoA.
-
This compound stock solution in DMSO.
-
Scintillation fluid and vials.
Methodology:
-
Prepare a reaction mixture containing assay buffer, microsomal fraction, and the desired concentration of this compound or DMSO vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (DAG and [14C]oleoyl-CoA).
-
Incubate the reaction for a time within the linear range of the assay (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).
-
Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]-triglyceride formed using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: DGAT1 Inhibition Assay
Caption: Workflow for a cell-free DGAT1 enzyme inhibition assay.
Clinical Trial Protocol for FCS (Based on NCT01146522)
Objective: To assess the safety, tolerability, and efficacy of this compound in reducing triglyceride and apoB48 levels in patients with FCS.[3]
Study Design: Open-label, sequential-dose study.
Patient Population: Patients diagnosed with Familial Chylomicronemia Syndrome.
Methodology:
-
Run-in Period: Patients underwent a 1-week very low-fat diet run-in period.
-
Treatment Periods: Patients received three consecutive 21-day treatment periods with oral this compound at doses of 10 mg, 20 mg, and 40 mg once daily.
-
Washout Periods: Each treatment period was separated by a washout period of at least 4 weeks.
-
Assessments:
-
Fasting triglyceride levels were assessed weekly.
-
Postprandial triglycerides and apoB48 levels were monitored after a low-fat meal tolerance test at the end of each treatment period.
-
Pharmacokinetic blood samples were collected.
-
Logical Relationship: Clinical Trial Design
Caption: Sequential-dose design of the NCT01146522 clinical trial.
Apolipoprotein B48 Quantification (General ELISA Protocol)
While the specific kit used in the this compound trials is not specified, a general sandwich ELISA protocol for human apoB48 is as follows:
Objective: To quantify the concentration of apoB48 in plasma samples.
Materials:
-
Microtiter plate coated with a monoclonal antibody specific for human apoB48.
-
Patient plasma samples.
-
ApoB48 standards of known concentrations.
-
Biotinylated detection antibody against apoB48.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer.
Methodology:
-
Add standards and diluted plasma samples to the wells of the antibody-coated microtiter plate. Incubate to allow apoB48 to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to the wells. Incubate to allow it to bind to the captured apoB48.
-
Wash the plate to remove unbound detection antibody.
-
Add streptavidin-HRP conjugate to the wells and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add TMB substrate to the wells. A color change will develop in proportion to the amount of apoB48 bound.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the concentration of apoB48 in the patient samples.
Conclusion
Early-stage research on this compound (Pradigastat) has established its role as a potent and selective DGAT1 inhibitor with a clear mechanism of action for reducing triglyceride levels. Clinical data from a study in patients with Familial Chylomicronemia Syndrome demonstrated a significant dose-dependent reduction in both fasting and postprandial triglycerides and apolipoprotein B48. These findings underscore the potential of this compound as a targeted therapy for this rare and serious metabolic disorder. Further research, including larger, placebo-controlled clinical trials, will be necessary to fully elucidate its long-term safety and efficacy profile. The detailed methodologies and summarized data presented in this whitepaper provide a solid foundation for future investigations into this compound and other DGAT1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Lcq908 (Pradigastat): A DGAT-1 Inhibitor for the Management of Familial Chylomicronemia Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lcq908, also known as pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT-1). This enzyme plays a critical role in the final step of triglyceride synthesis, particularly in the assembly of chylomicrons in the small intestine following the consumption of dietary fats. Familial Chylomicronemia Syndrome (FCS) is a rare, inherited metabolic disorder characterized by severe hypertriglyceridemia due to impaired chylomicron clearance. The inhibition of DGAT-1 by this compound presents a targeted therapeutic strategy to reduce the production of chylomicrons, thereby lowering plasma triglyceride levels in patients with FCS. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from clinical investigations, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Familial Chylomicronemia Syndrome (FCS) and the Role of DGAT-1
Familial Chylomicronemia Syndrome is an autosomal recessive disorder primarily caused by a deficiency in lipoprotein lipase (LPL) or its cofactor, apolipoprotein C-II. This deficiency leads to the impaired clearance of chylomicrons, the lipoprotein particles responsible for transporting dietary triglycerides from the intestine to the peripheral tissues. Consequently, patients with FCS exhibit extremely high levels of plasma triglycerides (>1000 mg/dL), which can lead to recurrent episodes of acute pancreatitis, eruptive xanthomas, and lipemia retinalis.
Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in the triglyceride synthesis pathway. It catalyzes the final step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. In the enterocytes of the small intestine, DGAT-1 is crucial for the re-esterification of absorbed fatty acids and monoacylglycerols into triglycerides, which are then packaged into chylomicrons for secretion into the lymphatic system and subsequently the bloodstream.[1] By inhibiting DGAT-1, this compound directly targets the production of chylomicrons, offering a novel approach to manage the severe hypertriglyceridemia characteristic of FCS.[2]
Mechanism of Action of this compound
This compound is a selective inhibitor of the DGAT-1 enzyme. By binding to DGAT-1, it blocks the catalytic activity of the enzyme, thereby reducing the synthesis of triglycerides in the enterocytes. This leads to a decrease in the triglyceride content of nascent chylomicrons and a subsequent reduction in their secretion into the circulation. The primary therapeutic effect of this compound in FCS is the lowering of both fasting and postprandial triglyceride levels.
Signaling Pathway of DGAT-1 in Chylomicron Synthesis
References
Preliminary Efficacy of Lcq908 (Pradigastat): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lcq908, also known as pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1] Preliminary studies have investigated its efficacy in treating familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. This technical guide provides an in-depth overview of the preliminary efficacy data for this compound, detailed experimental protocols for key studies, and visualizations of the relevant biological pathways and experimental workflows.
Core Efficacy Data
The primary efficacy of this compound has been evaluated in a clinical trial involving patients with FCS (NCT01146522). The quantitative data from this study, along with in vitro inhibition data, are summarized below.
In Vitro DGAT1 Inhibition
| Compound | Target | IC50 |
| This compound (Pradigastat) | DGAT1 | 0.157 µM |
Table 1: In vitro inhibitory activity of this compound against DGAT1.
Clinical Efficacy in Familial Chylomicronemia Syndrome (FCS)
An open-label clinical study (NCT01146522) involving six FCS patients evaluated the efficacy of this compound at different doses over 21-day treatment periods.
| Treatment Group (Dose) | Parameter | Baseline (Mean ± SEM) | End of Treatment (Mean ± SEM) | Percent Change from Baseline |
| Fasting Triglycerides | ||||
| 20 mg | Triglycerides (mg/dL) | 1857 ± 531 | 1100 ± 389 | -41% |
| 40 mg | Triglycerides (mg/dL) | 1857 ± 531 | 557 ± 159 | -70% |
| Postprandial Triglycerides (AUC0-9h) | ||||
| 20 mg | TG AUC0-9h (mg·h/dL) | 15898 ± 4598 | 9989 ± 3013 | -37% |
| 40 mg | TG AUC0-9h (mg·h/dL) | 15898 ± 4598 | 11128 ± 3658 | -30% |
| Fasting Apolipoprotein B48 (ApoB48) | ||||
| 20 mg | ApoB48 (µg/mL) | 13.9 ± 3.4 | 8.0 ± 2.0 | -42% |
| 40 mg | ApoB48 (µg/mL) | 13.9 ± 3.4 | 5.3 ± 1.3 | -62% |
| Postprandial Apolipoprotein B48 (AUC0-9h) | ||||
| 20 mg | ApoB48 AUC0-9h (µg·h/mL) | 165 ± 42 | 88 ± 23 | -47% |
| 40 mg | ApoB48 AUC0-9h (µg·h/mL) | 165 ± 42 | 68 ± 18 | -59% |
Table 2: Efficacy of this compound on Triglyceride and ApoB48 Levels in FCS Patients (NCT01146522).[2]
Experimental Protocols
In Vitro DGAT1 Inhibition Assay
A standard biochemical assay is employed to determine the in vitro potency of DGAT1 inhibitors like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT1.
Materials:
-
Recombinant human DGAT1 enzyme
-
This compound (Pradigastat) at various concentrations
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mg/mL BSA)
-
Substrates: 1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Recombinant human DGAT1 is prepared from a suitable expression system (e.g., insect cells).
-
Reaction Mixture Preparation: The inhibitor, this compound, at various concentrations is pre-incubated with the DGAT1 enzyme in the reaction buffer.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrates, 1,2-dioleoyl-sn-glycerol and the radiolabeled [14C]-oleoyl-CoA.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped by adding a solvent mixture (e.g., isopropanol:heptane:water).
-
Lipid Extraction: The newly synthesized radiolabeled triglycerides are extracted.
-
Quantification: The amount of radioactivity incorporated into the triglyceride fraction is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Clinical Trial in Familial Chylomicronemia Syndrome (NCT01146522)
Objective: To assess the safety, tolerability, and efficacy of this compound in reducing triglyceride levels in patients with FCS.
Study Design: An open-label, fixed-sequence study.
Patient Population: Six patients with genetically confirmed FCS.
Treatment Protocol:
-
Run-in Period: A one-week very low-fat diet run-in period.
-
Baseline Assessment: Baseline lipid assessments, including a low-fat meal tolerance test, were performed.
-
Treatment Periods: Patients underwent three consecutive 21-day treatment periods with oral this compound at 20 mg, 40 mg, and 10 mg, respectively.
-
Washout Periods: Treatment periods were separated by washout periods of at least four weeks.
-
Assessments: Fasting triglyceride levels were assessed weekly. Postprandial triglycerides and ApoB48 levels were also monitored.
Analytical Methods:
-
Triglyceride Measurement: Serum triglyceride levels are typically measured using standardized enzymatic assays. These assays involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored or fluorescent product that can be quantified spectrophotometrically.
-
ApoB48 Measurement: Serum ApoB48 concentrations are commonly determined using a sandwich enzyme-linked immunosorbent assay (ELISA).[3][4] This method utilizes a capture antibody specific for ApoB48 coated on a microplate, followed by the addition of the patient's serum. A second, detection antibody conjugated to an enzyme is then added, which also binds to the captured ApoB48. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of ApoB48 in the sample.[3][4]
Visualizations
DGAT1 Signaling Pathway in Triglyceride Synthesis
Caption: DGAT1 pathway in intestinal enterocytes.
This compound Clinical Trial Workflow (NCT01146522)
Caption: Workflow of the NCT01146522 clinical trial.
Discussion and Future Directions
The preliminary data for this compound demonstrate a dose-dependent reduction in both fasting and postprandial triglycerides and ApoB48 levels in patients with FCS.[2] The inhibition of DGAT1 in the intestine effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides. These findings provided early clinical proof-of-concept for DGAT1 inhibition as a therapeutic strategy for severe hypertriglyceridemia.
However, it is important to note that the development of pradigastat was discontinued in a subsequent Phase III trial. While the specific reasons for discontinuation are not fully detailed in the provided search results, it highlights the challenges in developing DGAT1 inhibitors, which may include gastrointestinal side effects or other tolerability issues.
Future research in this area may focus on developing DGAT1 inhibitors with improved tissue selectivity or alternative therapeutic strategies for managing FCS. The detailed understanding of the DGAT1 pathway and the clinical trial methodologies from these preliminary studies will be invaluable for the continued development of novel treatments for rare lipid disorders.
References
- 1. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of apolipoprotein B-48 in serum by a sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lcq908 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lcq908, also known as Pradigastat, is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the final step of triglyceride synthesis.[1][4] While primarily investigated for its role in metabolic disorders such as familial chylomicronemia syndrome, emerging evidence suggests that targeting DGAT1 may have significant implications in cancer biology.[1][4][5] DGAT1 inhibition has been shown to impact cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound selectively inhibits the DGAT1 enzyme, which is responsible for catalyzing the formation of triglycerides from diacylglycerol and acyl-CoA.[1][4] In the context of cancer, upregulation of DGAT1 has been observed in several tumor types, where it is thought to play a role in lipid metabolism reprogramming, providing energy and building blocks for rapid cell proliferation and protecting cells from lipotoxicity.[4][5] By inhibiting DGAT1, this compound disrupts these processes, leading to potential anti-cancer effects.
Signaling Pathways
The inhibition of DGAT1 by this compound can modulate several key signaling pathways implicated in cancer progression.
Figure 1: this compound Mechanism of Action and Signaling Pathway Modulation.
Knockdown of DGAT1 has been shown to inhibit ovarian cancer cell invasion through modulation of the Wnt/β-catenin signaling pathway.[4] Additionally, there is evidence suggesting a link between p38 MAPK signaling and DGAT1-mediated triglyceride synthesis.[6]
Data Presentation
This compound (Pradigastat) IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target and the cellular context.
| Target/Process | Cell Line/System | IC50 (µM) | Reference |
| DGAT1 Inhibition | - | 0.157 | - |
| BCRP-mediated efflux | BCRP over-expressing human ovarian cancer cell line | 5 | [7] |
| OATP1B1 transport | OATP1B1 expressing cell line | 1.66 ± 0.95 | [7] |
| OATP1B3 transport | OATP1B3 expressing cell line | 3.34 ± 0.64 | [7] |
| OAT3 transport | OAT3 expressing cell line | 0.973 ± 0.11 | [7] |
Cytotoxicity of DGAT1 Inhibitor A-922500 in Cancer Cell Lines
Direct cytotoxic IC50 values for this compound across a broad range of cancer cell lines are not widely available in the public domain. However, data from a structurally similar and potent DGAT1 inhibitor, A-922500, can provide an indication of the potential cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NALM-6 (p53-wild type) | Leukemia | 37.5 | [8] |
| HL-60 (p53-null) | Leukemia | 12.5 | [8] |
Note: The IC50 values above are for the DGAT1 inhibitor A-922500 and should be considered as a reference for the potential effects of this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in organic solvents such as DMSO. For cell culture experiments, prepare a stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Figure 3: Workflow for the Annexin V/PI Apoptosis Assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the corresponding supernatant collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Figure 4: Workflow for Cell Cycle Analysis using Propidium Iodide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound, as a DGAT1 inhibitor, presents a promising tool for investigating the role of lipid metabolism in cancer cell biology. The provided protocols offer a framework for researchers to explore its effects on cell viability, apoptosis, and cell cycle progression. Further investigation into its impact on specific signaling pathways will be crucial for elucidating its full therapeutic potential.
References
- 1. A922500 959122-11-3 [sigmaaldrich.com]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradigastat disposition in humans: in vivo and in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Lcq908 (Pradigastat) In Vivo Studies
Disclaimer: Publicly available scientific literature and preclinical study reports lack specific dosage and administration data for Lcq908 (pradigastat) in in vivo animal models. The following application notes and protocols are based on available information for this compound's mechanism of action and data from in vivo studies of other selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. Researchers should use this information as a guide to design and optimize their own in vivo studies for this compound.
Introduction
This compound, also known as pradigastat, is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis, catalyzing the final step of converting diacylglycerol and fatty acyl-CoA to triacylglycerol. Inhibition of DGAT1 is a therapeutic strategy for metabolic diseases associated with elevated triglyceride levels. These application notes provide a framework for conducting in vivo studies to evaluate the efficacy and pharmacokinetics of this compound in animal models.
Mechanism of Action: DGAT1 Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine, as well as in other tissues such as the liver and adipose tissue. By blocking DGAT1, this compound reduces the synthesis of triglycerides, which in turn decreases the assembly and secretion of chylomicrons into the bloodstream. This leads to a reduction in postprandial hypertriglyceridemia.
Application Notes and Protocols for Lcq908 Treatment in MCF-7 Cells
Introduction
Lcq908 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Hyperactivation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, including breast cancer, making it a key target for therapeutic intervention.[1][2] In estrogen receptor-positive (ER+) breast cancer cell lines such as MCF-7, this pathway's aberrant activation is frequently observed.[2][3] this compound is designed to inhibit key kinases in this pathway, leading to a reduction in cancer cell viability and the induction of apoptosis. These application notes provide a comprehensive protocol for treating the MCF-7 human breast cancer cell line with this compound and assessing its biological effects.
Mechanism of Action: PI3K/Akt/mTOR Inhibition
This compound exerts its anti-cancer effects by targeting key components of the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR. The mTOR complex (specifically mTORC1) then promotes protein synthesis and cell growth by phosphorylating targets like p70S6K and 4E-BP1.[3] By inhibiting this pathway, this compound effectively cuts off critical signals for cell growth and survival, leading to cell cycle arrest and apoptosis.[4]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment on MCF-7 cells based on typical results for potent PI3K/mTOR inhibitors.
Table 1: Cell Viability (IC50) after this compound Treatment
| Time Point | IC50 (nM) | Assay Method |
|---|---|---|
| 48 hours | 75 nM | MTT Assay |
| 72 hours | 50 nM | CellTiter-Glo® |
Table 2: Apoptosis Induction by this compound (100 nM Treatment for 48 hours)
| Cell Population | Percentage of Cells (Control) | Percentage of Cells (this compound) | Assay Method |
|---|---|---|---|
| Viable (Annexin V-/PI-) | ~95% | ~60% | Annexin V/PI Staining |
| Early Apoptotic (Annexin V+/PI-) | ~2% | ~25% | Annexin V/PI Staining |
| Late Apoptotic (Annexin V+/PI+) | ~3% | ~15% | Annexin V/PI Staining |
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Proteins (Western Blot)
| Protein Target | Treatment (100 nM this compound, 24h) | Expected Change |
|---|---|---|
| p-Akt (Ser473) | This compound | ~70% Decrease |
| Total Akt | This compound | No significant change |
| p-mTOR (Ser2448) | This compound | ~80% Decrease |
| Total mTOR | This compound | No significant change |
| p-p70S6K (Thr389) | This compound | ~90% Decrease |
| Total p70S6K | This compound | No significant change |
| Cleaved PARP | this compound | Significant Increase |
Experimental Protocols
The following are detailed protocols for the cultivation of MCF-7 cells and the subsequent evaluation of this compound's effects.
Protocol 1: MCF-7 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging MCF-7 cells.[5][6]
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.01 mg/mL human recombinant insulin[6]
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks, 6-well plates, 96-well plates
Complete Growth Medium:
-
EMEM
-
10% (v/v) FBS
-
0.01 mg/mL insulin
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing Cells: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath.[7][8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium in a T-75 flask.
-
Cell Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Changing Medium: Replace the medium every 2-3 days.[6]
-
Passaging Cells: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[6] Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[6] Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Subculture: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh medium.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MCF-7 cells in complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
MCF-7 cells in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with this compound (e.g., 100 nM) or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, wash with PBS and briefly trypsinize. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt/mTOR pathway.
Materials:
-
MCF-7 cells in 6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Wash cells with cold PBS and lyse them by adding cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling with Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like GAPDH.
References
- 1. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the mTOR signaling pathway in breast cancer MCF-7 cells by a peptide derived from Porphyra yezoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcf7.com [mcf7.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. encodeproject.org [encodeproject.org]
- 9. dovepress.com [dovepress.com]
Application Notes for Osilodrostat (LCI699) in Cushing's Disease Research
Introduction
Osilodrostat, also known as LCI699, is a potent, orally active inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal steroidogenesis pathway responsible for the final step of cortisol synthesis.[1][2][3] It has been approved for the treatment of adult patients with endogenous Cushing's syndrome and specifically for Cushing's disease in individuals who are not candidates for pituitary surgery or for whom surgery has not been curative.[1][4] Cushing's disease, the most common cause of endogenous Cushing's syndrome, results from an ACTH-secreting pituitary adenoma leading to chronic hypercortisolism and significant morbidity.[2][4][5] Osilodrostat offers a targeted medical therapy to control cortisol overproduction, thereby alleviating the multifaceted symptoms of the disease.[1][3]
Mechanism of Action
Osilodrostat exerts its therapeutic effect by competitively and reversibly inhibiting 11β-hydroxylase (CYP11B1) in the adrenal cortex.[6] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[1] By blocking this step, osilodrostat directly reduces cortisol production.[4] Additionally, osilodrostat inhibits aldosterone synthase (CYP11B2), which is involved in the synthesis of aldosterone.[1][3] This dual inhibition leads to a decrease in both cortisol and aldosterone levels. The reduction in cortisol levels can lead to a compensatory increase in ACTH secretion from the pituitary, which in turn can stimulate the accumulation of cortisol precursors and androgens.[1][7]
Applications in Cushing's Disease Research
Osilodrostat serves as a valuable tool for researchers and clinicians in the field of endocrinology and drug development for the following applications:
-
Therapeutic Agent in Clinical Management: Osilodrostat is used as a primary or adjunctive medical therapy to normalize cortisol levels in patients with Cushing's disease.[4][8] It is particularly useful for patients with persistent or recurrent disease after pituitary surgery.[2][4]
-
Pre-operative Treatment: It can be employed to rapidly control hypercortisolism in patients awaiting pituitary surgery, thereby improving their clinical condition and surgical outcomes.[1]
-
Bridge Therapy: For patients who have undergone radiotherapy, osilodrostat can serve as a bridge therapy to control cortisol levels while awaiting the full effects of radiation.[1]
-
Investigational Tool for Steroidogenesis: As a selective inhibitor, osilodrostat is a useful pharmacological tool to study the adrenal steroidogenesis pathway and the physiological consequences of acute and chronic cortisol deficiency in a controlled manner.
-
Comparative Efficacy and Safety Studies: It is used in clinical trials to compare its efficacy and safety profile against other steroidogenesis inhibitors like metyrapone and ketoconazole.[1][9]
Quantitative Data Summary
The efficacy of Osilodrostat in normalizing cortisol levels and improving clinical parameters in patients with Cushing's disease has been demonstrated in several clinical trials, most notably the LINC series of studies.
Table 1: Efficacy of Osilodrostat in Clinical Trials for Cushing's Disease
| Study | Phase | Number of Patients | Key Efficacy Endpoint | Results | Citation(s) |
| LINC 1 | II | 12 | Proportion of patients with mean UFC ≤ ULN at week 22 | 78.9% of patients achieved a complete response (UFC ≤ ULN). | [1] |
| LINC 2 | II | 19 | Proportion of patients with complete or partial response at week 10 | 89.5% of patients showed overall control (complete or partial response). | [1] |
| LINC 3 | III | 137 | Proportion of patients maintaining mUFC ≤ ULN at week 34 (8 weeks after randomization to osilodrostat or placebo) | 86.1% of patients on osilodrostat maintained a complete response compared to 29.4% on placebo. | [2] |
| LINC 4 | III | 73 | Proportion of patients with mUFC ≤ ULN at week 12 | 77% of patients on osilodrostat achieved mUFC ≤ ULN compared to 8% on placebo. | [10] |
UFC: Urinary Free Cortisol; mUFC: mean Urinary Free Cortisol; ULN: Upper Limit of Normal.
Table 2: In Vitro Inhibitory Activity of Osilodrostat
| Cell Line | Target Enzyme | IC50 (µM) | Comparator IC50 (µM) | Citation(s) |
| Human Adrenocortical HAC15 cells | 11β-hydroxylase (Cortisol production) | 0.0347 | Metyrapone: 0.0678, Ketoconazole: 0.6210 | [1] |
| Adrenocortical H295R cells | CYP11B1 (Cortisol production) | <0.05 | Metyrapone: ~0.5 | [9] |
| Adrenocortical H295R cells | CYP11B2 (Corticosterone production) | <0.05 | Metyrapone: ~0.5 | [9] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
1. Protocol for In Vitro Inhibition of Cortisol Production in H295R Cells
This protocol is designed to assess the inhibitory effect of osilodrostat on steroidogenesis in the human adrenocortical carcinoma cell line NCI-H295R, a well-established model for studying adrenal steroid biosynthesis.[11]
Materials:
-
NCI-H295R cells
-
DMEM/F-12 medium supplemented with bovine serum and other necessary supplements
-
Osilodrostat
-
Forskolin (to stimulate steroidogenesis)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or Crystal Violet)[9]
Procedure:
-
Cell Culture: Culture H295R cells in supplemented DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the H295R cells into 96-well plates at an appropriate density and allow them to adhere for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of osilodrostat in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of osilodrostat. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor like metyrapone).[9]
-
Stimulation of Steroidogenesis: To stimulate cortisol production, add a final concentration of 10 µM forskolin to all wells except for the negative control wells.[14]
-
Incubation: Incubate the plates for 24-72 hours at 37°C.[9]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for cortisol measurement.
-
Cortisol Measurement: Quantify the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.[12][15]
-
Cell Viability Assay: Assess the viability of the cells treated with osilodrostat using an MTT or Crystal Violet assay to rule out cytotoxicity-mediated effects.[9]
-
Data Analysis: Calculate the percentage of cortisol inhibition for each osilodrostat concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[16]
2. Protocol for Quantification of Urinary Free Cortisol (UFC) in Clinical Samples
This protocol outlines the general steps for measuring UFC from 24-hour urine collections, a primary endpoint in many clinical trials for Cushing's disease.[5]
Materials:
-
24-hour urine collection containers
-
Centrifuge
-
Aliquot tubes
-
Cortisol Immunoassay Kit (e.g., ELISA or other immunoassay platforms)[12]
-
Spectrophotometer or plate reader
Procedure:
-
Sample Collection: Collect a 24-hour urine sample from the patient in the provided container.
-
Sample Processing: Measure the total volume of the 24-hour urine collection. Centrifuge an aliquot of the urine to remove any sediment.
-
Sample Storage: Store the urine aliquots at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.[12]
-
Cortisol Measurement:
-
Bring the urine samples and all assay reagents to room temperature.
-
Perform the cortisol immunoassay according to the kit manufacturer's protocol. This typically involves a competitive binding reaction where cortisol in the sample competes with a labeled cortisol conjugate for binding to a specific antibody.[12][15]
-
The amount of bound labeled cortisol is inversely proportional to the concentration of cortisol in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cortisol standards.
-
Determine the cortisol concentration in the urine samples from the standard curve.
-
Calculate the total 24-hour UFC excretion by multiplying the cortisol concentration by the total 24-hour urine volume.
-
Visualizations
Caption: Osilodrostat's mechanism of action in the adrenal steroidogenesis pathway.
Caption: Workflow for in vitro assessment of Osilodrostat's inhibitory activity.
References
- 1. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osilodrostat for Cushing syndrome - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Osilodrostat oral tablets for adults with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Osilodrostat in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osilodrostat for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osilodrostat: A Novel Steroidogenesis Inhibitor to Treat Cushing’s Disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. PMON163 Effect of Osilodrostat on Androgens and Adrenal Hormones in Patients With Cushing's Disease: Long-Term Findings From the Phase III, Prospective LINC 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. arborassays.com [arborassays.com]
- 14. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medimabs.com [medimabs.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Lcq908, a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
Disclaimer: The compound "Lcq908" is not a publicly recognized chemical entity. The following application notes and protocols are provided as a representative example for a novel, hypothetical Bruton's tyrosine kinase (BTK) inhibitor, intended to serve as a template for researchers, scientists, and drug development professionals. All data presented are illustrative.
Introduction
This compound is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). By covalently binding to the cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its kinase activity. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Its inhibition interferes with B-cell proliferation, trafficking, chemotaxis, and adhesion. These characteristics make this compound a promising candidate for the treatment of B-cell malignancies and autoimmune disorders.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
2.1. Storage Conditions
| Form | Storage Temperature | Light Sensitivity | Shelf Life (from date of receipt) |
| Solid (Lyophilized Powder) | -20°C | Protect from light | ≥ 2 years |
| Stock Solution (in DMSO) | -80°C | Protect from light | ≤ 6 months (aliquoted) |
| Working Solution (in Cell Culture Media) | 2-8°C | Protect from light | Use immediately; do not store |
2.2. Reconstitution Protocol
To prepare a stock solution, reconstitute the lyophilized this compound powder in anhydrous DMSO.
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Physicochemical and Biochemical Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Weight | 440.5 g/mol |
| Purity (HPLC) | >99% |
| Solubility (DMSO) | ≥ 50 mg/mL (≥ 113.5 mM) |
| Solubility (Aqueous Buffer, pH 7.2) | < 0.1 mg/mL |
| IC₅₀ (BTK Kinase Assay) | 0.5 nM |
| IC₅₀ (Cell-based Assay, TMD8 cells) | 8 nM |
Experimental Protocols
4.1. In Vitro BTK Kinase Assay
This protocol describes a biochemical assay to determine the IC₅₀ of this compound against purified BTK enzyme.
-
Workflow Diagram
Caption: Workflow for the in vitro BTK kinase inhibition assay.
-
Methodology
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute this compound in DMSO, then further dilute in kinase buffer to achieve the final assay concentrations.
-
Add 5 µL of diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant BTK enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and a suitable peptide substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and quantify the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
-
4.2. Cell-Based Phospho-BTK Western Blot Protocol
This protocol assesses the ability of this compound to inhibit BTK autophosphorylation in a cellular context.
-
Seed B-cell lymphoma cells (e.g., TMD8) at a density of 2 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with varying concentrations of this compound or DMSO vehicle for 2 hours.
-
Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes.
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mechanism of Action: BTK Signaling Pathway
This compound inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates PLCγ2, initiating a cascade that results in calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation. This compound blocks this entire downstream cascade.
-
Signaling Pathway Diagram
Caption: this compound inhibits the BCR signaling pathway via BTK.
Application Notes & Protocols: Techniques for Measuring Lcq908 (Pradigastat) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lcq908, also known as Pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT1).[1][2][3][4] DGAT1 is a key enzyme in triglyceride synthesis, particularly in the enterocytes of the small intestine where it plays a crucial role in the absorption of dietary fats.[4] By inhibiting DGAT1, this compound effectively reduces the synthesis and secretion of chylomicron triglycerides, leading to lower overall triglyceride levels in the blood.[4] This mechanism of action makes this compound a therapeutic candidate for conditions characterized by severe hypertriglyceridemia, such as familial chylomicronemia syndrome (FCS).[1][4][5]
These application notes provide a comprehensive overview of the essential techniques and detailed protocols for measuring the in vitro and cell-based activity of this compound. The described methods are fundamental for mechanism of action studies, potency determination, and selectivity profiling.
Core Concepts & Signaling Pathway
DGAT1 catalyzes the final and rate-limiting step of triglyceride synthesis, combining diacylglycerol (DAG) with acyl-CoA. In the small intestine, this process is vital for packaging dietary fats into chylomicrons for transport. This compound acts as a competitive inhibitor at the active site of DGAT1, preventing this crucial step.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, providing a baseline for experimental outcomes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| DGAT1 | Biochemical Enzyme Assay | 0.157 | [2][3] |
| OATP1B1 | Transporter Activity Assay | 1.66 | [2][3] |
| OATP1B3 | Transporter Activity Assay | 3.34 | [2][3] |
| BCRP | Transporter Activity Assay | 5.0 | [2][3] |
| OAT3 | Transporter Activity Assay | 0.973 |[2][3] |
Table 2: Clinical Pharmacokinetic Properties of this compound (Pradigastat)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | 1–10 hours | At steady-state | [4] |
| Terminal Elimination Half-life (t½) | ~150 hours | Oral administration | [4] |
| Plasma Protein Binding | > 99% | In vitro | [6] |
| Metabolism | Primarily via direct glucuronidation (UGT1A1, UGT1A3, UGT2B7) | Human liver microsomes |[6] |
Experimental Protocols
Protocol 1: In Vitro DGAT1 Enzyme Activity Assay (Radiometric)
This biochemical assay directly measures the enzymatic activity of isolated DGAT1 and its inhibition by this compound. It is considered a gold standard for determining the IC50 value. Radiometric assays are highly sensitive and specific, making them ideal for measuring specific reactions in complex mixtures.[7]
Methodology:
-
Preparation:
-
Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mg/mL fatty acid-free BSA.
-
Prepare the substrate mix: 200 µM 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM [14C]oleoyl-CoA in assay buffer.
-
Perform a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer. Use DMSO as a vehicle control.
-
Dilute purified recombinant human DGAT1 enzyme to the desired concentration in assay buffer.
-
-
Reaction:
-
In a 96-well plate, add 10 µL of diluted this compound or vehicle control.
-
Add 70 µL of assay buffer.
-
Add 10 µL of diluted DGAT1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding 1.5 mL of isopropanol/heptane/0.5 M H2SO4 (40:10:1 v/v/v).
-
Add 1 mL of heptane and 0.5 mL of water, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the upper organic (heptane) phase containing the lipids to a new tube.
-
Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of heptane/isopropyl ether/acetic acid (60:40:3 v/v/v).
-
Identify the triglyceride spot by comparison with a standard.
-
Excise the triglyceride spot and quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Triglyceride Synthesis Assay
This assay measures the ability of this compound to inhibit triglyceride synthesis in a cellular context, providing a more physiologically relevant measure of its activity. It quantifies the incorporation of a radiolabeled fatty acid precursor into cellular triglycerides.
Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., Caco-2 cells, which differentiate into enterocyte-like cells) in appropriate media.
-
Seed cells into 24-well plates and grow until they reach approximately 80-90% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Aspirate the old media from the cells and wash once with PBS.
-
Add the media containing different concentrations of this compound (or vehicle control) to the cells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a CO2 incubator.
-
-
Radiolabeling and Lipid Synthesis:
-
Prepare a labeling medium containing fresh culture medium, 100 µM oleic acid complexed to BSA, and 1 µCi/mL [14C]oleic acid.
-
Remove the compound-containing media and add the labeling medium to each well.
-
Incubate the cells for 4 hours at 37°C to allow for the uptake and incorporation of the radiolabeled oleic acid into lipids.
-
-
Lipid Extraction and Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform/methanol (2:1 v/v) solution.
-
Separate the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Re-dissolve the lipid extract in a small volume of chloroform/methanol.
-
Perform TLC and scintillation counting as described in Protocol 1 (Steps 3.4 - 3.8) to quantify the amount of [14C]-labeled triglycerides.
-
Normalize the radioactivity counts to the total protein content in a parallel well to account for variations in cell number.
-
Calculate the EC50 value based on the dose-dependent inhibition of triglyceride synthesis.
-
Logical Workflow for Inhibitor Characterization
The characterization of a DGAT1 inhibitor like this compound follows a logical progression from broad screening to detailed mechanistic studies.
References
- 1. rareconnect.org [rareconnect.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
Lcq908: A Potent Tool for Investigating Triglyceride Metabolism
Application Notes and Protocols for Researchers
Lcq908, also known as Pradigastat, is a selective and orally effective inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1][2] DGAT1 is a crucial enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-coenzyme A.[3] This makes this compound an invaluable tool for studying the biological processes governed by triglyceride metabolism. Its primary application lies in the investigation of conditions associated with abnormal triglyceride levels, such as familial chylomicronemia syndrome (FCS), obesity, and type 2 diabetes.[1][3][4]
These application notes provide an overview of this compound's mechanism of action, protocols for its use in in vitro and in vivo experiments, and a summary of its key quantitative data.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the enzymatic activity of DGAT1.[1][2] DGAT1 is highly expressed in the enterocytes of the small intestine and plays a key role in the absorption of dietary fats.[4] By blocking DGAT1, this compound prevents the synthesis of triglycerides destined for incorporation into chylomicrons, the lipoprotein particles responsible for transporting dietary fats in the bloodstream.[4][5] This leads to a reduction in postprandial (after-meal) triglyceride levels.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Assay System | Reference |
| Human DGAT1 | 0.157 µM | Recombinant enzyme | [1][2] |
| Human BCRP | 5 µM | Overexpressing human ovarian cancer cell lines | [1][2] |
| Human OATP1B1 | 1.66 µM | In vitro transport assay | [1][2] |
| Human OATP1B3 | 3.34 µM | In vitro transport assay | [1][2] |
| Human OAT3 | 0.973 µM | In vitro transport assay | [1][2] |
In Vivo Efficacy of this compound (Pradigastat) in Familial Chylomicronemia Syndrome (FCS) Patients
| Dose | Treatment Duration | Change in Fasting Triglyceride Levels | Reference |
| 20 mg/day | 21 days | 41% reduction | [5][6] |
| 40 mg/day | 21 days | 70% reduction | [5][6] |
Signaling Pathway
The following diagram illustrates the central role of DGAT1 in the triglyceride synthesis pathway and the point of inhibition by this compound.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Protocols
In Vitro DGAT1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput screening assay for DGAT1 inhibitors.[7] It measures the release of Coenzyme A (CoA) as a product of the DGAT1 reaction.
Materials:
-
Human recombinant DGAT1 enzyme
-
Diacylglycerol (DAG) substrate
-
Acyl-CoA substrate (e.g., Oleoyl-CoA)
-
CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin), a thiol-reactive fluorescent probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM MgCl2)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer).
-
Add 10 µL of a solution containing DAG and CPM in assay buffer.
-
Initiate the reaction by adding 5 µL of a solution containing human recombinant DGAT1 enzyme and Acyl-CoA in assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
References
- 1. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Lcq908 with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lcq908 (Pradigastat)
This compound, also known as pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT1).[1][2] DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol to form triglycerides.[3][4] This enzyme is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats and their incorporation into chylomicrons.[4] By inhibiting DGAT1, this compound effectively reduces the synthesis and secretion of chylomicron triglycerides, leading to a significant decrease in postprandial and fasting triglyceride levels.[4][5][6]
This compound has been investigated primarily for the treatment of familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.[3][4][5] Clinical studies in FCS patients have demonstrated that this compound can substantially lower plasma triglyceride levels.[5][6] Beyond its effects on lipid metabolism, preclinical data suggest that DGAT1 inhibition may also have beneficial effects on glucose homeostasis and body weight, indicating a broader potential therapeutic utility for metabolic diseases.[1][2]
Rationale for Combination Therapy
While this compound monotherapy has shown efficacy in reducing triglyceride levels, combining it with other research compounds targeting complementary pathways could offer synergistic or additive effects, leading to enhanced therapeutic outcomes. Potential benefits of combination strategies include:
-
Enhanced Efficacy: Achieving greater reductions in triglycerides and other metabolic parameters than with monotherapy alone.
-
Broader Metabolic Control: Simultaneously targeting multiple aspects of metabolic dysregulation, such as dyslipidemia, insulin resistance, and hepatic steatosis.
-
Dose Reduction and Improved Safety: Potentially allowing for lower doses of individual agents, thereby minimizing dose-dependent side effects.
This document outlines proposed strategies for combining this compound with other research compounds and provides detailed protocols for preclinical evaluation.
Proposed Combination Strategies and Preclinical Evaluation
Based on the mechanism of action of this compound, several classes of research compounds are proposed for combination studies.
Combination with Fibroblast Growth Factor 21 (FGF21) Analogs
-
Rationale: FGF21 is a metabolic hormone with pleiotropic effects, including enhancing insulin sensitivity, promoting fatty acid oxidation, and reducing hepatic triglyceride accumulation. Combining this compound (which reduces dietary fat absorption) with an FGF21 analog (which enhances the clearance and utilization of existing lipids) could provide a powerful dual-pronged approach to lowering systemic lipid levels and improving overall metabolic health.
-
Hypothesized Synergy: The combination is expected to show a greater reduction in plasma triglycerides, liver fat, and improved glucose tolerance compared to either compound alone.
Combination with Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
-
Rationale: GLP-1 receptor agonists are established therapies for type 2 diabetes that improve glycemic control by enhancing insulin secretion, suppressing glucagon release, and promoting weight loss.[7][8] Their mechanism of slowing gastric emptying complements the action of this compound in the small intestine.
-
Hypothesized Synergy: This combination could lead to superior glycemic control, significant weight reduction, and a potent lipid-lowering effect, addressing multiple facets of the metabolic syndrome.
Combination with Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
-
Rationale: PPAR agonists are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.
-
PPARα agonists (e.g., fibrates) primarily lower triglycerides by increasing fatty acid oxidation.
-
PPARγ agonists (e.g., thiazolidinediones) improve insulin sensitivity.
-
Dual PPARα/γ or pan-PPAR agonists offer a broader spectrum of metabolic benefits.
-
-
Hypothesized Synergy: Combining this compound with a PPAR agonist could result in a comprehensive lipid-lowering effect (reduced absorption and increased clearance) and enhanced insulin sensitization.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected quantitative outcomes from preclinical studies evaluating this compound in combination with other research compounds. The values are hypothetical and serve as a guide for data analysis.
| Treatment Group | Plasma Triglycerides (% reduction vs. control) | Liver Triglycerides (% reduction vs. control) | Fasting Glucose (% reduction vs. control) | Body Weight (% change vs. control) |
| Vehicle Control | 0% | 0% | 0% | 0% |
| This compound (alone) | 40-50% | 20-30% | 10-15% | -5% |
| Compound X (alone) | 30-40% | 30-40% | 15-20% | -8% |
| This compound + Compound X | 60-75% | 50-65% | 25-35% | -12% |
Compound X refers to a hypothetical FGF21 analog, GLP-1 receptor agonist, or PPAR agonist.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Potential Combination Targets
Caption: this compound inhibits DGAT1, reducing triglyceride synthesis. Potential combination therapies can target complementary pathways like fatty acid oxidation (PPARα agonists) or gastric emptying (GLP-1 RAs).
Experimental Workflow for Preclinical Combination Studies
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in combination with another research compound in a mouse model of metabolic disease.
Experimental Protocols
In Vitro Assessment of Triglyceride Synthesis
-
Objective: To determine the synergistic effect of this compound and a test compound on triglyceride synthesis in a relevant cell line.
-
Cell Line: Human hepatoma cell line (e.g., HepG2) or intestinal epithelial cells (e.g., Caco-2).
-
Methodology:
-
Plate cells in 24-well plates and allow them to reach 80-90% confluency.
-
Starve cells in serum-free media for 12-16 hours.
-
Pre-treat cells with this compound, the test compound, or the combination at various concentrations for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Induce triglyceride synthesis by adding a fatty acid cocktail (e.g., 500 µM oleate complexed to BSA) to the media.
-
Incubate for 4-6 hours.
-
Wash cells with PBS and lyse them.
-
Measure the intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.
-
Normalize triglyceride levels to total protein content for each well.
-
Analyze for synergistic effects using software such as CompuSyn to calculate the combination index (CI).
-
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in combination with a test compound on metabolic parameters in a relevant animal model.
-
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
Methodology:
-
Acclimatize DIO mice for at least one week.
-
Record baseline body weight, and measure fasting blood glucose and plasma triglycerides.
-
Randomize mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, once daily)
-
Group 3: Test compound (dose and route dependent on the compound)
-
Group 4: this compound + Test compound
-
-
Administer treatments for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) one week before the end of the study.
-
At the end of the study, collect terminal blood samples for analysis of plasma lipids, glucose, insulin, and other relevant biomarkers.
-
Harvest tissues (liver, adipose tissue) for histological analysis and measurement of tissue lipid content.
-
Drug Interaction Profile of this compound
Clinical studies have shown that this compound has a low potential for drug-drug interactions.[1][3] This is a favorable characteristic for its use in combination therapy. The table below summarizes the findings from clinical drug-drug interaction studies.
| Co-administered Drug | Mechanism Probed | Effect on this compound Pharmacokinetics | Effect of this compound on Co-administered Drug's Pharmacokinetics | Clinical Recommendation |
| Rosuvastatin | BCRP, OATP1B1, OATP1B3, OAT3 substrate | No significant change | No significant change | No dose adjustment needed[4] |
| Atazanavir | UGT1A1 inhibitor | No significant change | Not applicable | No dose adjustment needed[1][3] |
| Probenecid | UGT inhibitor | No significant change | Not applicable | No dose adjustment needed[1][3] |
| Digoxin | P-gp substrate | Not applicable | No significant change | No dose adjustment needed[1][3] |
| Warfarin | CYP2C9 substrate | Not applicable | No significant change | No dose adjustment needed[1][3] |
| Oral Contraceptives | CYP3A4 substrates | Not applicable | No significant change | No dose adjustment needed[1][3] |
This table is based on published clinical data and demonstrates the low risk of pharmacokinetic interactions with drugs metabolized by common pathways.
Conclusion
This compound is a promising therapeutic agent for managing hypertriglyceridemia. Its specific mechanism of action and favorable drug-drug interaction profile make it an attractive candidate for combination therapy. The proposed strategies and protocols in these application notes provide a framework for researchers to explore the synergistic potential of this compound with other research compounds, with the ultimate goal of developing more effective treatments for complex metabolic diseases. It is important to note that the combination strategies outlined are based on scientific rationale and require thorough preclinical and clinical investigation to establish their safety and efficacy.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. [PDF] Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor | Semantic Scholar [semanticscholar.org]
- 3. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 4. Evaluation of a potential transporter-mediated drug interaction between rosuvastatin and pradigastat, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination Therapies for Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy for type 2 diabetes [medicalnewstoday.com]
Application Notes and Protocols for Lcq908 Solution Preparation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lcq908 is a potent and selective small molecule inhibitor of the hypothetical Kinase-X (KX) signaling pathway. These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell-based assays. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Information
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and handling.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 407.47 g/mol |
| Purity (by HPLC) | >99.5% |
| Appearance | White to off-white crystalline solid |
| Solubility (DMSO) | ≥ 50 mg/mL (≥ 122.71 mM) |
| Solubility (Ethanol) | < 1 mg/mL |
| Storage Temperature | -20°C (powder), -80°C (in solution) |
Storage and Stability
For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. When prepared as a stock solution in DMSO, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for at least six months.
Solution Preparation Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials Required
-
This compound powder (e.g., 5 mg)
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh a specific amount of this compound powder (e.g., 5 mg) and transfer it to a sterile amber vial.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example Calculation for 5 mg of this compound to make a 10 mM stock:
-
Mass = 0.005 g
-
Molecular Weight = 407.47 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.005 / (407.47 * 0.010) = 0.001227 L
-
Volume (µL) = 1227 µL
-
-
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Store these aliquots at -80°C.
Application Protocol: Cell-Based Assay
This protocol provides a general method for treating cultured cells with this compound to assess its effect on the KX signaling pathway.
Preparation of Working Solutions
Prepare fresh working solutions of this compound by diluting the 10 mM DMSO stock solution in pre-warmed, sterile cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
| Desired Final Concentration | Stock (10 mM) | Final Volume (1 mL) | Final DMSO % (in 1 mL) |
| 1 µM | 0.1 µL | 999.9 µL culture medium | 0.001% |
| 10 µM | 1.0 µL | 999.0 µL culture medium | 0.01% |
| 100 µM | 10.0 µL | 990.0 µL culture medium | 0.1% |
| Vehicle Control | 10.0 µL (DMSO only) | 990.0 µL culture medium | 0.1% |
Experimental Protocol: Inhibition of KX Signaling
-
Cell Seeding: Seed cells (e.g., HEK293, HeLa) in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for 4-24 hours to reduce basal pathway activation.
-
This compound Treatment:
-
Aspirate the old medium from the cells.
-
Add the freshly prepared culture medium containing the desired final concentrations of this compound (or vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C and 5% CO₂.
-
-
Pathway Stimulation (If applicable): If studying the inhibitory effect of this compound, stimulate the cells with an appropriate agonist for the KX pathway for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Downstream Analysis: The resulting cell lysates are now ready for downstream analysis, such as Western blotting to probe for phosphorylation changes in KX pathway components.
Hypothetical this compound Signaling Pathway
The diagram below illustrates the hypothetical mechanism of action for this compound, where it inhibits Kinase-X, thereby preventing the phosphorylation and activation of downstream substrates.
Caption: this compound inhibits the activity of Kinase-X.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | Poor solubility; concentration too high. | Ensure the final DMSO concentration is below 0.5%. Prepare working solutions fresh and add to media dropwise while vortexing. Lower the final concentration. |
| No Biological Effect Observed | Inactive compound; incorrect concentration; degradation. | Verify stock concentration. Use a fresh aliquot. Confirm cell line responsiveness. Increase concentration or incubation time. |
| High Cell Death in Vehicle Control | DMSO toxicity. | Ensure final DMSO concentration does not exceed 0.1%. Test different cell lines for DMSO sensitivity. |
For further technical support, please contact our research and development team.
Troubleshooting & Optimization
Lcq908 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with the investigational compound Lcq908. The following information is compiled from established principles of formulation science and may require adaptation for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of this compound solubility problems in my experiments?
A1: Signs of poor solubility for this compound can include:
-
Visible Particulates: The appearance of a precipitate, cloudiness, or opalescence in your stock solution or experimental medium after the addition of this compound.
-
Inconsistent Assay Results: Significant variability between replicate experiments, which may stem from inconsistent amounts of solubilized this compound.
-
Reduced Biological Activity: Observed biological effects may be lower than anticipated, potentially because the actual concentration of dissolved this compound is less than the calculated nominal concentration.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: For lipophilic compounds like this compound, it is advisable to prepare a high-concentration stock solution in an appropriate organic solvent prior to dilution in your aqueous experimental medium. The choice of solvent can significantly impact solubility.
Q3: What strategies can be employed to enhance the aqueous solubility of this compound?
A3: Several formulation strategies can be utilized to improve the solubility of poorly soluble compounds such as this compound. These methods include:
-
pH Adjustment: If this compound has ionizable groups, modifying the pH of the solution can increase its solubility.
-
Co-solvency: The use of a water-miscible organic solvent in combination with an aqueous medium can enhance the solubility of hydrophobic compounds.
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or surfactants can improve solubility.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range can increase the surface area available for dissolution.
Troubleshooting Guides & Experimental Protocols
This section offers detailed protocols for common solubility enhancement techniques that can be applied to this compound.
Protocol 1: pH-Dependent Solubility Assessment
This protocol is designed to determine the solubility of this compound at various pH levels, which is a critical first step in developing an appropriate formulation.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Hypothetical this compound Solubility Data (pH Adjustment)
| Buffer System | pH | Hypothetical this compound Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 5.2 |
| Citrate Buffer | 4.0 | 15.8 |
| Phosphate Buffer | 5.0 | 45.3 |
| Phosphate Buffer | 6.0 | 120.7 |
| Phosphate Buffer | 7.0 | 98.4 |
| Borate Buffer | 8.0 | 75.1 |
| Borate Buffer | 9.0 | 50.6 |
| Borate Buffer | 10.0 | 25.2 |
Protocol 2: Co-solvent Solubility Assessment
This protocol evaluates the impact of different co-solvents on the solubility of this compound in an aqueous medium.
Methodology:
-
Select a range of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol).
-
Prepare a series of co-solvent mixtures with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at varying concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol to determine the solubility of this compound in each co-solvent system.
Hypothetical this compound Solubility Data (Co-solvents)
| Co-solvent | Concentration (% v/v) | Hypothetical this compound Solubility (µg/mL) |
| None (PBS) | 0 | 1.5 |
| DMSO | 5 | 25.8 |
| DMSO | 10 | 88.2 |
| Ethanol | 5 | 15.4 |
| Ethanol | 10 | 45.9 |
| Propylene Glycol | 5 | 12.1 |
| Propylene Glycol | 10 | 38.7 |
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: A hypothetical signaling pathway for this compound's mechanism of action.
Technical Support Center: Navigating Off-Target Effects of Lcq908 (Pradigastat)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and mitigating the off-target effects of Lcq908 (pradigastat), a selective Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides, and its inhibition is the intended mechanism of action for this compound, primarily for the treatment of familial chylomicronemia syndrome (FCS).[1][2]
Q2: What are the known primary off-target effects of this compound?
A2: In addition to its potent inhibition of DGAT1, this compound has been shown to inhibit several drug transporters, namely Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporting Polypeptide 1B3 (OATP1B3), and Organic Anion Transporter 3 (OAT3).[3]
Q3: Why is it crucial to consider these off-target effects in my experiments?
A3: Undesired interactions with these transporters can lead to a misinterpretation of experimental outcomes. For instance, altered cellular phenotypes could be incorrectly attributed to DGAT1 inhibition when they are, in fact, a consequence of disrupted transport of endogenous or exogenous substances. These off-target effects can also contribute to cellular toxicity or unexpected drug-drug interactions in more complex experimental systems.
Q4: At what concentrations are the off-target effects of this compound observed?
A4: The off-target effects of this compound on transporters are observed at micromolar concentrations, whereas its on-target inhibition of DGAT1 occurs at nanomolar concentrations. For specific IC50 values, please refer to the data summary tables below.
Quantitative Data Summary
The following tables provide a clear comparison of the on-target and off-target potency of this compound.
Table 1: On-Target Potency of this compound
| Target | IC50 (µM) |
| DGAT1 | 0.157 |
Data sourced from MedChemExpress.[3]
Table 2: Off-Target Potency of this compound on Drug Transporters
| Off-Target Transporter | IC50 (µM) |
| BCRP | 5 |
| OATP1B1 | 1.66 |
| OATP1B3 | 3.34 |
| OAT3 | 0.973 |
Data sourced from MedChemExpress.[3]
Troubleshooting Guide
This guide is designed to help you identify and address potential off-target effects of this compound in your experiments.
Problem 1: Inconsistent or unexpected phenotypic results that do not align with known DGAT1 biology.
-
Possible Cause: The observed phenotype may be a result of the inhibition of one or more of the off-target transporters (BCRP, OATP1B1, OATP1B3, OAT3). These transporters are involved in the cellular transport of a wide range of substrates, including signaling molecules, metabolites, and toxins. Their inhibition can lead to a variety of cellular responses that are independent of DGAT1 activity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your assay. If the unexpected phenotype is only observed at higher concentrations (in the micromolar range), it is more likely to be an off-target effect.
-
Use a Structurally Unrelated DGAT1 Inhibitor: If available, test a DGAT1 inhibitor with a different chemical scaffold. If this second inhibitor reproduces the expected DGAT1-related phenotype but not the unexpected one, this strongly suggests an off-target effect of this compound.
-
Genetic Knockdown/Knockout of DGAT1: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of DGAT1. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.
-
Assess Transporter Substrate Accumulation: If you suspect the involvement of a specific off-target transporter, you can measure the cellular accumulation of a known fluorescent or radiolabeled substrate for that transporter in the presence and absence of this compound. An increase in intracellular substrate concentration would indicate transporter inhibition.
-
Problem 2: Increased cellular toxicity at concentrations intended for DGAT1 inhibition.
-
Possible Cause: The observed toxicity may not be directly related to DGAT1 inhibition but could be a consequence of the off-target inhibition of BCRP, OATP1B1, OATP1B3, or OAT3. Inhibition of these transporters can lead to the intracellular accumulation of toxic metabolites or xenobiotics from the cell culture medium.
-
Troubleshooting Steps:
-
Titrate this compound to the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of DGAT1 inhibition in your specific cell system. Using this lower concentration may mitigate toxicity while still achieving the on-target effect.
-
Analyze Cell Culture Medium Components: Review the composition of your cell culture medium for known substrates of the off-target transporters. If possible, use a medium with a more defined composition to reduce the presence of potentially toxic transporter substrates.
-
Co-incubation with Transporter Substrates: To investigate the role of a specific transporter in the observed toxicity, you can co-incubate the cells with this compound and a non-toxic substrate of that transporter. Competition for the transporter may alleviate the toxic effects.
-
Detailed Experimental Protocols
Protocol 1: In Vitro BCRP Inhibition Assay (Vesicular Transport)
-
Objective: To determine the inhibitory potential of this compound on BCRP-mediated transport.
-
Methodology:
-
Vesicle Preparation: Use inside-out membrane vesicles prepared from cells overexpressing human BCRP.
-
Probe Substrate: A known BCRP substrate, such as [³H]-Estrone-3-sulfate, is used.
-
Assay Procedure: a. Pre-incubate the BCRP-expressing membrane vesicles with varying concentrations of this compound (or a vehicle control) for 10-15 minutes at 37°C. b. Initiate the transport reaction by adding the radiolabeled BCRP substrate and ATP to the vesicle suspension. A parallel set of reactions should be performed in the absence of ATP to determine non-specific binding. c. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. d. Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the assay buffer. e. Wash the filters with ice-cold wash buffer to remove any unbound substrate. f. Quantify the amount of radiolabeled substrate retained by the vesicles using liquid scintillation counting.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the counts from the non-ATP-containing incubations. Determine the percent inhibition of BCRP activity for each concentration of this compound and calculate the IC50 value.
-
Protocol 2: In Vitro OATP1B1/OATP1B3 Uptake Inhibition Assay (Cell-Based)
-
Objective: To determine the inhibitory effect of this compound on OATP1B1 and OATP1B3-mediated substrate uptake.
-
Methodology:
-
Cell Lines: Use stable cell lines overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells). A mock-transfected cell line should be used as a negative control.
-
Probe Substrate: A known fluorescent or radiolabeled substrate for OATP1B1 (e.g., [³H]-estradiol-17β-glucuronide) or OATP1B3 (e.g., [³H]-cholecystokinin octapeptide, CCK-8) is used.
-
Assay Procedure: a. Seed the OATP-expressing and mock-transfected cells in multi-well plates and allow them to form a confluent monolayer. b. Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 15-30 minutes at 37°C. c. Initiate substrate uptake by adding the probe substrate to the wells. d. Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake. e. Stop the uptake by rapidly aspirating the substrate solution and washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular concentration of the probe substrate using a fluorescence plate reader or liquid scintillation counter.
-
Data Analysis: Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the transporter-mediated uptake. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 3: In Vitro OAT3 Inhibition Assay (Cell-Based)
-
Objective: To assess the inhibitory potential of this compound on OAT3-mediated transport.
-
Methodology:
-
Cell Lines: Utilize a stable cell line overexpressing human OAT3 (e.g., HEK293 or CHO cells) and a corresponding mock-transfected control line.
-
Probe Substrate: Use a known OAT3 substrate, such as [³H]-estrone-3-sulfate or a fluorescent analog.
-
Assay Procedure: a. Culture the OAT3-expressing and mock cells to confluence in multi-well plates. b. Pre-incubate the cell monolayers with different concentrations of this compound or vehicle for 15-30 minutes at 37°C. c. Add the radiolabeled or fluorescent OAT3 substrate to initiate the uptake reaction. d. After a defined incubation time (e.g., 1-5 minutes) at 37°C, terminate the reaction by aspirating the substrate solution and washing the cells with ice-cold buffer. e. Lyse the cells and quantify the intracellular substrate accumulation.
-
Data Analysis: Determine the OAT3-specific uptake by subtracting the values from the mock cells. Calculate the percentage of inhibition caused by this compound at each concentration and determine the IC50 value.
-
Visualizations
Caption: The DGAT1 signaling pathway in an enterocyte, illustrating the on-target inhibition by this compound.
Caption: Experimental workflow for investigating and confirming suspected off-target effects of this compound.
Caption: A logical decision tree for troubleshooting unexpected results when using this compound.
References
Lcq908 stability problems in experimental assays
Welcome to the technical support center for Lcq908 (Pradigastat). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing potential challenges related to its handling and application in various assays.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has low aqueous solubility. Direct dilution of a concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to crash out of solution. | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%). This may require preparing a more concentrated stock solution in DMSO. 2. Use a Step-wise Dilution: First, create an intermediate dilution of the this compound DMSO stock in a small volume of your assay buffer with vigorous mixing. Then, add this intermediate dilution to the final volume of the assay buffer. 3. Incorporate Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants (e.g., Tween-80) in your aqueous buffer to enhance solubility. Always test the excipient alone in your assay to control for any off-target effects. |
| Inconsistent or poor activity of this compound in cell-based assays. | 1. Suboptimal Compound Concentration: The effective concentration in a cell-based assay may differ from the biochemical IC50 due to factors like cell permeability. 2. Insufficient Incubation Time: The inhibitor may require more time to penetrate the cells and engage with the target enzyme. 3. Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay medium. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations, typically spanning from 10-fold below to 100-fold above the known biochemical IC50, to determine the optimal concentration for your specific cell line and assay conditions. 2. Optimize Incubation Time: Test different pre-incubation times (e.g., 30 minutes to 4 hours) before adding the substrate to allow for sufficient cell penetration and target engagement. 3. Use Low-Adhesion Labware: Consider using low-binding microplates and pipette tips to minimize the loss of this compound due to adsorption. |
| High background signal or off-target effects observed. | 1. High DMSO Concentration: The final concentration of the DMSO vehicle may be causing cellular stress or interfering with the assay readout. 2. Compound Cytotoxicity: At higher concentrations, this compound or the formulation may exhibit cytotoxic effects unrelated to DGAT1 inhibition. | 1. Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO (or other solvents/excipients) as your this compound-treated samples. 2. Assess Cell Viability: Perform a separate cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to your primary assay to identify cytotoxic concentrations of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Pradigastat, is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).[1][2] DGAT1 is an enzyme that plays a key role in the final step of triglyceride synthesis.[2] By inhibiting DGAT1, this compound reduces the synthesis and secretion of triglycerides.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is advisable to prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM) and store it in aliquots at -20°C to minimize freeze-thaw cycles.
Q3: What are the known IC50 values for this compound?
A3: The IC50 of this compound for DGAT1 is approximately 57 nM.[4] It is highly selective for DGAT1 over DGAT2 and other acyltransferases like ACAT-1 and ACAT-2 (IC50s >10,000 nM).[4]
Q4: Are there any known stability issues with this compound in solution?
A4: While there is no specific data detailing the chemical degradation pathways of this compound in common laboratory solvents, it is good practice to store stock solutions at -20°C or -80°C and protect them from light. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to avoid potential issues with stability and precipitation over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound solid (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound (455.48 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound solid.
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cell-Free (Microsomal) DGAT1 Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on DGAT1 enzyme activity.
Materials:
-
Microsomal fractions from cells or tissues with high DGAT1 expression (e.g., small intestine).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.
-
Substrates: Diacylglycerol (DAG) and radiolabeled [14C]oleoyl-CoA.
-
This compound stock solution in DMSO.
-
Scintillation fluid and vials.
-
Scintillation counter.
Methodology:
-
Prepare a reaction mixture containing the assay buffer and microsomal fraction.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrates (DAG and [14C]oleoyl-CoA).
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., isopropanol:heptane:water).
-
Extract the lipids and quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits DGAT1 in triglyceride synthesis.
Caption: Workflow for addressing this compound precipitation.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lcq908, a potent and selective inhibitor of the PI3K alpha subunit.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Q2: How can I confirm the on-target activity of this compound in my cell line?
A2: The most common method to confirm the on-target activity of this compound is to perform a western blot analysis to assess the phosphorylation status of Akt, a direct downstream target of PI3K. Upon treatment with this compound, you should observe a dose-dependent decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308), without a significant change in total Akt levels.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM. Based on in-house testing, the IC50 for p-Akt inhibition in most sensitive cell lines is in the low nanomolar range.
Q4: Is this compound soluble in aqueous media?
A4: this compound has low solubility in aqueous media. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The final concentration of DMSO in your cell culture media should be kept below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: No observed decrease in p-Akt levels after this compound treatment.
| Possible Cause | Recommended Solution |
| Cell line is insensitive to this compound. | Verify that your cell line expresses the p110α subunit and does not have downstream mutations in the PI3K/Akt pathway (e.g., PTEN loss or activating Akt mutations) that would render it resistant to PI3Kα inhibition. |
| This compound degradation. | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Insufficient treatment time. | The inhibition of p-Akt is a rapid process. We recommend a treatment time of 2-4 hours. For some cell lines, a longer incubation may be necessary. Perform a time-course experiment to determine the optimal treatment duration. |
| Technical issues with Western Blot. | Ensure proper antibody selection and validation for p-Akt and total Akt. Use a positive control, such as a cell line known to be sensitive to PI3K inhibitors, to validate your experimental setup. |
Issue 2: High levels of cell death observed at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| Off-target effects. | While this compound is highly selective for PI3Kα, off-target effects can occur at high concentrations. Perform a dose-response experiment to determine the therapeutic window for your cell line. |
| Solvent toxicity. | Ensure the final concentration of DMSO in your cell culture media is below 0.1%. If higher concentrations are necessary, include a DMSO-only vehicle control to assess solvent-induced toxicity. |
| Cell line is highly dependent on PI3K signaling. | Some cell lines are exquisitely sensitive to the inhibition of the PI3K pathway for survival. This is an expected outcome in these models. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-Akt levels, you may serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk and probe with primary antibodies against p-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 1: Representative Data for p-Akt Inhibition by this compound
| This compound Concentration | p-Akt (S473) Signal (Normalized to Total Akt) |
| Vehicle (DMSO) | 1.00 |
| 1 nM | 0.85 |
| 10 nM | 0.42 |
| 100 nM | 0.15 |
| 1 µM | 0.05 |
| 10 µM | 0.02 |
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 2: Representative IC50 Values for this compound in Various Cell Lines
| Cell Line | PIK3CA Status | IC50 (nM) |
| MCF-7 | E545K mutant | 25 |
| T47D | H1047R mutant | 18 |
| MDA-MB-231 | Wild-type | >10,000 |
| PC-3 | PTEN null | 150 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting logic for unexpected Western Blot results.
Technical Support Center: Improving the Bioavailability of Lcq908 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges associated with improving the oral bioavailability of Lcq908 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the low oral bioavailability of this compound?
Low oral bioavailability of this compound is likely attributable to one or more of the following factors:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low Permeability: The compound may struggle to permeate the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What initial steps should I take to begin improving the bioavailability of this compound?
A logical first step is to characterize the underlying cause of poor bioavailability. This can be achieved through a series of in vitro and in vivo experiments.
Initial Characterization Workflow
Lcq908 Technical Support Center: Navigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the DGAT1 inhibitor, Lcq908 (Pradigastat). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Pradigastat, is a potent and selective small-molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[3] By inhibiting DGAT1, this compound blocks the production of triglycerides, which is a therapeutic strategy for managing conditions like familial chylomicronemia syndrome.[3]
Q2: I am observing a discrepancy between the IC50 value of this compound in my cell-based assay and the reported biochemical assay values. What could be the reason?
It is common to see differences in potency between biochemical and cell-based assays.[4] Several factors can contribute to this:
-
Cell Permeability: this compound may have limited ability to cross the cell membrane, leading to a lower effective concentration at the intracellular target.[4][5]
-
Efflux Pumps: Cells can actively remove the inhibitor using transporter proteins like P-glycoprotein, reducing its intracellular concentration.[4]
-
Protein Binding: this compound might bind to other cellular proteins, making less of the compound available to interact with DGAT1.[4]
-
Inhibitor Stability: The compound may be metabolized or degraded by enzymes within the cell over the course of the experiment.[4]
Q3: My experimental results are inconsistent between batches. What are the common causes of this variability?
Inconsistent results can arise from several sources:
-
Compound Stability: this compound, like many small molecules, can degrade with improper storage or handling, such as repeated freeze-thaw cycles.[6] It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[6]
-
Cell Culture Conditions: Variations in cell health, passage number, and confluency can significantly impact experimental outcomes.[6]
-
Pipetting and Handling Errors: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor.[7][8] Regular pipette calibration and consistent technique are crucial.[7][8]
-
Reagent Variability: Using different batches of reagents (e.g., media, serum) can introduce variability.
Q4: How can I identify potential off-target effects of this compound in my experiments?
Distinguishing on-target from off-target effects is critical. Here are some strategies:
-
Use a Structurally Different Inhibitor: Employ another DGAT1 inhibitor with a different chemical structure. If both compounds produce the same result, it is more likely an on-target effect.[4]
-
Use a Negative Control Analog: If available, a structurally similar but inactive version of this compound can be used. This control should not elicit the on-target phenotype.[4]
-
Genetic Approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the DGAT1 gene can help validate that the observed effects are due to the inhibition of this specific target.[4]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound in Aqueous Buffers
This compound has very low solubility in water.[9] If you observe precipitation when preparing your working solutions, consider the following:
| Troubleshooting Step | Detailed Recommendation |
| Optimize Solvent Use | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For working solutions, ensure the final DMSO concentration in your assay is low (typically <0.5%, ideally ≤ 0.1%) to prevent solvent-related artifacts.[6][10] |
| Serial Dilutions | Instead of a single large dilution, perform serial dilutions to prevent the compound from crashing out of solution.[10] |
| pH Adjustment | The solubility of ionizable compounds can be pH-dependent. Adjusting the pH of your buffer may improve solubility.[6] |
| Use of Solubilizing Agents | In some in vitro assays, low concentrations of non-ionic surfactants (e.g., Tween-20) or cyclodextrins can help maintain solubility. However, their compatibility with your specific assay must be validated.[6][10] |
Problem 2: High Background Signal in an In Vitro Assay
High background can mask the true inhibitory effect of this compound.
| Troubleshooting Step | Detailed Recommendation |
| Check for Compound Aggregation | At high concentrations, small molecules can form aggregates that lead to non-specific inhibition. Visually inspect your solution for any cloudiness.[4] |
| Optimize Blocking | In assays like Western blotting or ELISA, ensure that blocking steps are optimized with an appropriate blocking agent and incubation time to minimize non-specific binding.[6] |
| Reagent Quality | Use fresh, high-quality reagents to avoid contamination that could interfere with the assay signal.[6] |
Problem 3: Unexpected Cell Viability/Toxicity in Cell-Based Assays
If you observe unexpected effects on cell health, consider these possibilities:
| Troubleshooting Step | Detailed Recommendation |
| Solvent Toxicity | Run a vehicle-only control (e.g., DMSO at the same final concentration) to assess the effect of the solvent on cell viability.[6] |
| Compound Instability | Degradation products of this compound could be toxic to cells. Ensure the compound is stable under your experimental conditions.[6] |
| Off-Target Effects | This compound is known to inhibit transporters such as BCRP, OATP1B1, OATP1B3, and OAT3.[1] Inhibition of these could lead to unexpected cellular effects. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can cause cell death.[6] |
Quantitative Data Summary
Table 1: this compound (Pradigastat) Potency and Off-Target Inhibition
| Target | IC50 | Assay Type |
| hDGAT1 | 57 nM | Biochemical Assay |
| BCRP | 5 µM | Cell-Based Efflux Assay |
| OATP1B1 | 1.66 µM | Cell-Based Uptake Assay |
| OATP1B3 | 3.34 µM | Cell-Based Uptake Assay |
| OAT3 | 0.973 µM | Cell-Based Uptake Assay |
Data sourced from MedChemExpress and Cayman Chemical.[1][2]
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based DGAT1 Inhibition Assay
This protocol outlines a general workflow for assessing the effect of this compound on triglyceride synthesis in a cellular context.
-
Cell Seeding:
-
Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment. Avoid using the outer wells of the plate to minimize the "edge effect."
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration.
-
-
Triglyceride Quantification:
-
Lyse the cells and use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the triglyceride levels to the total protein concentration in each well.
-
Plot the normalized triglyceride levels against the this compound concentration to determine the IC50 value.
-
Protocol 2: Handling and Preparation of this compound Stock Solutions
To minimize variability originating from the inhibitor itself, follow these handling guidelines:
-
Storage:
-
Store the solid compound at -20°C.
-
Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[11]
-
-
Preparation of Stock Solution:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use anhydrous DMSO to prepare the stock solution.[11]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in pre-warmed cell culture medium or assay buffer immediately before use.
-
Visualizations
Caption: DGAT1 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. bioivt.com [bioivt.com]
- 8. news-medical.net [news-medical.net]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Refining Lcq908 treatment protocols for better results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Lcq908 treatment protocols for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Pradigastat)?
This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[4][5][6] By inhibiting DGAT1, this compound blocks the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol, primarily in the small intestine.[7] This action reduces the synthesis and secretion of chylomicrons, the lipoprotein particles that transport dietary fats into the bloodstream, thereby lowering postprandial (after-meal) triglyceride levels.[7]
Q2: What are the key differences between DGAT1 and DGAT2, and why is this compound's selectivity for DGAT1 important?
DGAT1 and DGAT2 are two distinct enzymes that both catalyze the final step of triglyceride synthesis. However, they belong to different gene families and have different tissue distribution and physiological roles. DGAT1 is highly expressed in the small intestine and is crucial for the absorption of dietary fat. DGAT2 is the predominant isoform in the liver and adipose tissue, where it is involved in the synthesis of triglycerides from endogenously produced fatty acids. The high selectivity of this compound for DGAT1 is critical for minimizing off-target effects that could arise from inhibiting triglyceride synthesis in the liver and adipose tissue.
Q3: My this compound treatment is not showing the expected reduction in triglyceride levels in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Cell Permeability: Ensure that this compound is effectively penetrating the cell membrane to reach its target, DGAT1, which is located in the endoplasmic reticulum.
-
Inhibitor Instability: this compound may be unstable in the cell culture medium over the duration of the experiment. Consider the stability of the compound under your specific experimental conditions.
-
Incorrect Isozyme Expression: Verify that your cell model expresses DGAT1, as this compound is highly selective for this isozyme. For example, using a liver cell line to study de novo lipogenesis might not yield significant results with a DGAT1-specific inhibitor.
-
Assay Conditions: The concentration of substrates (e.g., oleic acid) and the incubation time might need optimization for your specific cell line.
-
Compound Formulation: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before being added to the culture medium. Precipitation of the compound will significantly reduce its effective concentration.
Q4: Are there any known off-target effects of this compound?
This compound is highly selective for DGAT1 over DGAT2 and other acyltransferases like ACAT-1 and ACAT-2.[8] However, at higher concentrations, it has been shown to inhibit BCRP, OATP1B1, OATP1B3, and OAT3.[1] Researchers should be mindful of these potential off-target effects, especially when using high concentrations in in vitro models.
Q5: What are the common adverse effects observed with DGAT1 inhibitors in vivo, and how can they be mitigated?
The most common side effects associated with DGAT1 inhibitors, including this compound, are gastrointestinal in nature, such as diarrhea, abdominal pain, and nausea.[7][9] These effects are often dose-dependent and related to the mechanism of action (i.e., inhibition of fat absorption). In preclinical animal studies, these effects can be mitigated by careful dose selection and potentially by dietary modifications.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Recommended Solution |
| Low Potency (High IC50) in Cell-Free DGAT1 Assay | Inactive enzyme | Ensure the use of a high-quality, active recombinant DGAT1 enzyme. Verify enzyme activity with a known DGAT1 inhibitor as a positive control. |
| Sub-optimal substrate concentrations | Titrate the concentrations of diacylglycerol and fatty acyl-CoA to ensure they are not limiting the reaction. | |
| Incorrect buffer conditions (pH, salt concentration) | Optimize the buffer composition to ensure it is suitable for DGAT1 activity. | |
| Inconsistent Results in Cellular Triglyceride Synthesis Assay | Cell health and confluency | Maintain consistent cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Variability in substrate uptake | Pre-incubate cells with the fatty acid substrate (e.g., oleic acid complexed to BSA) for a consistent period before adding this compound. | |
| This compound precipitation in media | Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO and ensure it is well-mixed when diluted into the aqueous cell culture medium. Visually inspect for any precipitation. |
In Vivo Experimentation
| Issue | Possible Cause | Recommended Solution |
| High Variability in Plasma Triglyceride Levels | Inconsistent food intake | For studies investigating postprandial hyperlipidemia, standardize the diet and fasting period before the oral fat challenge. |
| Animal stress | Acclimatize animals to handling and gavage procedures to minimize stress-induced physiological changes. | |
| Gastrointestinal Distress in Animals (e.g., diarrhea) | High dose of this compound | Perform a dose-ranging study to identify the optimal dose that provides efficacy with minimal side effects. |
| High-fat diet in combination with treatment | Consider adjusting the fat content of the diet, as high dietary fat can exacerbate the gastrointestinal side effects of DGAT1 inhibition. | |
| Poor Oral Bioavailability | Improper formulation | Use a well-characterized and stable formulation for oral administration. A suspension of this compound in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.[1] |
| Food effect | While clinical studies suggest food does not have a clinically significant impact on this compound absorption, for preclinical studies, it is advisable to be consistent with administration in either a fasted or fed state. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 | Reference |
| Enzymatic Assay | Human DGAT1 | 0.157 µM | [1] |
| Cell-based Assay (MIN6 pancreatic β-cells) | Palmitic acid-induced apoptosis | Effective at 1 µM | [8] |
Table 2: Clinical Pharmacokinetics of this compound (Pradigastat)
| Parameter | Value | Condition | Reference |
| Time to Maximum Concentration (Tmax) | ~10 hours | Oral administration | [7] |
| Terminal Elimination Half-life | ~150 hours | Oral administration | [7] |
| Effect of Food | Not clinically significant | Oral administration | [3] |
| Metabolism | Primarily by UGT1A1 and UGT1A3 | In vivo | [3] |
| Excretion | Fecal | In vivo | [3] |
Table 3: Efficacy of this compound in a Clinical Study with FCS Patients
| Dose | Reduction in Fasting Triglycerides (after 21 days) | Reference |
| 20 mg/day | 41% | [7][9] |
| 40 mg/day | 70% | [7][9] |
Experimental Protocols
In Vitro DGAT1 Inhibition Assay (Cell-Based)
This protocol is adapted for a cell line expressing DGAT1, such as HEK293 cells.
-
Cell Seeding: Plate HEK293 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain working concentrations ranging from 1 nM to 10 µM.
-
Treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with the desired concentrations of this compound (or vehicle control) in serum-free medium for 1 hour.
-
-
Triglyceride Synthesis Induction:
-
Prepare a solution of 0.3 mM oleic acid complexed with bovine serum albumin (BSA) in serum-free medium.
-
Add the oleic acid/BSA solution to the cells and incubate for 5 hours.
-
-
Quantification of Triglyceride Synthesis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a suitable method (e.g., Folch method).
-
Quantify the triglyceride content in the lipid extracts using a commercial triglyceride quantification kit.
-
-
Data Analysis: Calculate the percent inhibition of triglyceride synthesis for each this compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Protocol for Oral Fat Tolerance Test in Rodents
This protocol is a general guideline and should be optimized for the specific animal model and research question.
-
Animal Model: Use a suitable rodent model of hyperlipidemia, such as C57BL/6J mice on a high-fat diet.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
This compound Formulation: Prepare a suspension of this compound for oral gavage. A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1]
-
Treatment and Oral Fat Challenge:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound or vehicle control by oral gavage at a pre-determined dose (e.g., 1-10 mg/kg).
-
One hour after this compound administration, administer an oral bolus of corn oil (e.g., 10 ml/kg).
-
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at baseline (before the fat challenge) and at several time points after the fat challenge (e.g., 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Separate the plasma from the blood samples and measure the triglyceride concentration using a commercial assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. Calculate the area under the curve (AUC) for the triglyceride excursion and compare the this compound-treated group to the vehicle control group.
Mandatory Visualizations
Caption: Mechanism of this compound in inhibiting triglyceride synthesis.
Caption: Workflow for an in vivo oral fat tolerance test.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Lcq908 (Pradigastat) Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Lcq908 (Pradigastat), a Diacylglycerol Acyltransferase-1 (DGAT1) inhibitor, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Pradigastat)?
This compound, also known as Pradigastat, is a selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1).[1][2] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][3] By inhibiting DGAT1, this compound blocks the formation of triglycerides from diacylglycerol and acyl-coenzyme A.[1] This mechanism is particularly relevant in the small intestine, where DGAT1 plays a crucial role in the absorption of dietary fats.[4][5]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on general principles of drug resistance to enzyme inhibitors, several hypotheses can be proposed:
-
Target Overexpression: The cell line may have upregulated the expression of the DGAT1 enzyme, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Target Mutation: Mutations in the DGAT1 gene could alter the drug-binding site, reducing the affinity of this compound for the enzyme.
-
Drug Efflux: Increased expression of multidrug resistance transporters, such as P-glycoprotein (P-gp/MDR1), could actively pump this compound out of the cells, lowering its intracellular concentration.
-
Metabolic Bypass: Cells might have activated alternative pathways for triglyceride synthesis or lipid metabolism to compensate for the inhibition of DGAT1.
-
Drug Metabolism: The cell line could have developed an increased capacity to metabolize and inactivate this compound.
Q3: How can we confirm if our cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Cell Passage Number | Ensure consistent use of cells within a narrow passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and strictly control the initial cell seeding density. Inconsistent cell numbers will lead to variable results. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -80°C. |
| Assay Incubation Time | Standardize the incubation time with this compound. Different exposure times can lead to different IC50 values. |
| Reagent Quality | Use fresh, high-quality reagents for your viability assay (e.g., MTT, resazurin). |
Problem 2: this compound shows reduced activity in inhibiting triglyceride synthesis.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Development of Resistance | See Q2 and Q3 in the FAQ section to investigate potential resistance mechanisms. |
| Sub-optimal Assay Conditions | Re-optimize the conditions for your triglyceride synthesis assay, including substrate concentrations and incubation times. |
| Cell Health | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to this compound by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound (Pradigastat)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells resume a normal growth rate, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of exposure, recovery, and dose escalation for several months.
-
Characterize Resistant Population: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Hypothetical IC50 Data for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Cell Line | 0.15 | 1 |
| This compound-Resistant Subclone 1 | 1.8 | 12 |
| This compound-Resistant Subclone 2 | 3.2 | 21.3 |
Protocol 3: DGAT1 Activity Assay (Cell-Based)
This assay measures the incorporation of a radiolabeled precursor into triglycerides.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
[14C]-oleic acid complexed to BSA
-
Complete cell culture medium
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound for a specified time.
-
Radiolabeling: Add [14C]-oleic acid to the medium and incubate for 2-4 hours.
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids using an appropriate solvent mixture.
-
TLC Separation: Spot the lipid extracts onto a TLC plate and separate the lipid classes using the developing solvent.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the effect of this compound on the incorporation of [14C]-oleic acid into triglycerides.
Visualizations
Caption: The DGAT1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Logical workflow for troubleshooting reduced this compound efficacy.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Validation & Comparative
Validating the On-Target Effects of Lcq908: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lcq908 (pradigastat) with other Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathway and experimental workflow.
This compound is a selective and orally available inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2] By targeting DGAT1, this compound aims to reduce the production of triglycerides, offering a potential therapeutic strategy for metabolic disorders such as familial chylomicronemia syndrome.[1] Validating the on-target effects of this compound is crucial to ensure its therapeutic efficacy and minimize potential off-target liabilities. This guide outlines the experimental approaches to confirm the direct engagement of this compound with DGAT1 and compares its potency with other known DGAT1 inhibitors.
Comparative Analysis of DGAT1 Inhibitors
The in vitro potency of this compound against DGAT1 has been determined and compared with other selective DGAT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Off-Target IC50 (µM) |
| This compound (Pradigastat) | Human DGAT1 | 157 | BCRP: 5, OATP1B1: 1.66, OATP1B3: 3.34, OAT3: 0.973[1] |
| PF-04620110 | Human DGAT1 | 19[3][4] | >100-fold selectivity against DGAT2 and other lipid-processing enzymes[4] |
| T-863 | Human DGAT1 | 15[5] | No activity against human MGAT3, DGAT2, or MGAT2[5] |
| AZD7687 | Human DGAT1 | 80 | ACAT: 79% inhibition at 10 µM, FAAH: 3.7, Muscarinic M2: 80.5, PDE10A1: 5.5[6] |
| Yhhu2407 | DGAT1 | 18.24[7] | Not specified |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a series of biochemical and cellular assays are recommended. These experiments are designed to confirm direct binding to DGAT1, measure the inhibition of its enzymatic activity, and assess target engagement in a cellular context.
In Vitro DGAT1 Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled substrate into triglycerides.
Materials:
-
Purified human DGAT1 enzyme
-
This compound and competitor compounds
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[14C]-Oleoyl-CoA
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mg/mL BSA (fatty acid-free)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a microcentrifuge tube, pre-incubate the DGAT1 enzyme with the test compounds or DMSO (vehicle control) for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate mix containing DAG and [14C]-Oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize the triglyceride band by autoradiography and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for DGAT1
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. As DGAT1 is an integral membrane protein, a modified CETSA protocol is required.
Materials:
-
Cells expressing human DGAT1 (e.g., HEK293 cells)
-
This compound
-
Cell lysis buffer with detergent (e.g., RIPA buffer)
-
Antibody specific for DGAT1
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells, then resuspend them in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lyse the cells using a buffer containing a suitable detergent to solubilize membrane proteins.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DGAT1 at each temperature by Western blotting using a DGAT1-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Off-Target Activity Profiling
To assess the selectivity of this compound, its activity should be tested against a panel of other related enzymes and known off-targets.
Procedure:
-
Utilize commercially available off-target screening services that offer panels of kinases, GPCRs, ion channels, and transporters.
-
For known off-targets of this compound (BCRP, OATP1B1, OATP1B3, OAT3), specific activity assays for these transporters should be performed.[1]
-
These assays typically involve measuring the transport of a known substrate in the presence and absence of this compound to determine its inhibitory potential.
Visualizing the Molecular Landscape
Diagrams illustrating the signaling pathway and experimental workflow provide a clear conceptual framework for understanding the role of this compound and the methods used for its validation.
Caption: Triglyceride synthesis pathway highlighting the role of DGAT1.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Comparative Analysis of Lcq908 (Pradigastat) and Olezarsen for the Treatment of Familial Chylomicronemia Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two therapeutic compounds for familial chylomicronemia syndrome (FCS): Lcq908 (pradigastat), a diacylglycerol acyltransferase-1 (DGAT1) inhibitor, and olezarsen, an antisense oligonucleotide targeting apolipoprotein C-III (ApoC-III). While this compound showed initial promise, its development was discontinued in Phase 3. In contrast, olezarsen received FDA approval in December 2024, marking a significant advancement in the treatment of FCS.
Executive Summary
Familial chylomicronemia syndrome is a rare genetic disorder characterized by severe hypertriglyceridemia, leading to a high risk of recurrent acute pancreatitis. This compound and olezarsen represent two distinct strategies to manage this condition. This compound aimed to reduce the synthesis of triglycerides in the intestine, whereas olezarsen works by enhancing the clearance of triglyceride-rich lipoproteins from the plasma. This guide presents a side-by-side comparison of their clinical efficacy, mechanisms of action, and the experimental protocols employed in their evaluation.
Mechanism of Action
This compound (Pradigastat): Inhibition of Triglyceride Synthesis
This compound is a selective inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the enterocytes of the small intestine. By blocking DGAT1, this compound reduces the absorption of dietary fats and the subsequent formation of chylomicrons, the primary carriers of triglycerides from the intestine into the bloodstream.
Olezarsen: Enhancing Triglyceride Clearance
Olezarsen is an antisense oligonucleotide that targets the messenger RNA (mRNA) of apolipoprotein C-III (ApoC-III), a key protein that inhibits lipoprotein lipase (LPL) and hepatic clearance of triglyceride-rich lipoproteins.[1][2][3] By binding to ApoC-III mRNA, olezarsen leads to its degradation, thereby reducing the synthesis of ApoC-III protein.[1][2][3] Lower levels of ApoC-III result in increased LPL activity and enhanced clearance of chylomicrons and other triglyceride-rich lipoproteins from the bloodstream.[1][2][3]
Efficacy Comparison
The following table summarizes the key efficacy data from clinical trials of this compound and olezarsen in patients with familial chylomicronemia syndrome.
| Parameter | This compound (Pradigastat) | Olezarsen |
| Primary Endpoint | Percent change from baseline in fasting triglycerides | Percent change from baseline in fasting triglycerides at 6 months |
| Dosage | 20 mg and 40 mg once daily (oral) | 80 mg subcutaneously every 4 weeks |
| Reduction in Fasting Triglycerides | -41% (20 mg) and -70% (40 mg) over 21 days[4] | -44% (placebo-adjusted) at 6 months |
| Effect on Pancreatitis | Not reported in the provided data | 1 episode in the 80 mg group vs. 11 in placebo group over 53 weeks[5] |
| Clinical Trial Phase | Phase 2 (Data Presented) / Phase 3 (Discontinued)[6] | Phase 3 (BALANCE Study) |
| Regulatory Status | Discontinued | FDA Approved (Dec 2024)[7] |
Experimental Protocols
This compound (Pradigastat) Phase 2 Study (NCT01146522)
This was an open-label, sequential-treatment study in six patients with FCS.[4]
-
Study Design: Patients underwent a 1-week very low-fat diet run-in period, followed by three consecutive 21-day treatment periods with pradigastat at 20 mg, 40 mg, and 10 mg, respectively.[4] The treatment periods were separated by washout periods of at least 4 weeks.[4]
-
Key Assessments: Fasting triglyceride levels were measured weekly. Postprandial triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[4]
-
Primary Outcome: The primary outcome was the change in fasting triglyceride levels from baseline.[4]
Olezarsen Phase 3 Study (BALANCE - NCT04568434)
This was a global, multicenter, randomized, double-blind, placebo-controlled study in 66 patients with confirmed FCS.
-
Study Design: Patients were randomized in a 1:1:1 ratio to receive olezarsen 80 mg, olezarsen 50 mg, or placebo via subcutaneous injection once every four weeks for 53 weeks. Patients continued their background therapies, including statins, fibrates, and omega-3 fatty acids.
-
Key Assessments: The primary endpoint was the percent change from baseline in fasting triglyceride levels at 6 months compared to placebo. Secondary endpoints included the incidence of adjudicated acute pancreatitis.[7]
-
Primary Outcome: Percent change from baseline in fasting triglycerides at 6 months.
References
- 1. Olezarsen - Wikipedia [en.wikipedia.org]
- 2. Tryngolza (olezarsen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. What is Olezarsen used for? [synapse.patsnap.com]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olezarsen: FDA approval and clinical impact in familial chylomicronemia syndrome (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. TRYNGOLZA™ (olezarsen) approved in U.S. as first-ever treatment for adults living with familial chylomicronemia syndrome as an adjunct to diet | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
A Comparative Analysis of Lcq908 and Other Therapeutic Agents for Familial Chylomicronemia Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lcq908 (pradigastat), a Diacylglycerol Acyltransferase-1 (DGAT1) inhibitor, with other emerging therapeutic agents for the treatment of Familial Chylomicronemia Syndrome (FCS). FCS is a rare genetic disorder characterized by severe hypertriglyceridemia due to impaired lipoprotein lipase (LPL) function, leading to a high risk of recurrent acute pancreatitis.[1][2][3][4][5] This analysis focuses on the mechanism of action, preclinical potency, clinical efficacy, and safety profiles of these compounds, supported by available experimental data.
Executive Summary
The treatment landscape for FCS is evolving beyond dietary restrictions, with several novel therapeutic strategies showing promise. This compound and other DGAT1 inhibitors offer a mechanism focused on reducing the intestinal absorption of dietary fats. In contrast, newer agents like apoC-III and ANGPTL3 inhibitors target the regulation of triglyceride metabolism in the bloodstream. Clinical trial data suggests that while DGAT1 inhibitors can effectively lower triglyceride levels, they are often associated with gastrointestinal side effects. ApoC-III and ANGPTL3 inhibitors have demonstrated robust triglyceride reductions with generally more favorable safety profiles in clinical trials.
Mechanism of Action
This compound and the DGAT1 Inhibitor Class:
This compound is a selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the enterocytes of the small intestine.[6][7] By inhibiting DGAT1, this compound reduces the assembly and secretion of chylomicrons, the lipoprotein particles that transport dietary triglycerides into the bloodstream.[6][7] This mechanism directly addresses the initial entry of dietary fat into the circulation. Another DGAT1 inhibitor, AZD7687, shares this mechanism of action.[8][9]
ApoC-III Inhibitors (Volanesorsen and Olezarsen):
Apolipoprotein C-III (apoC-III) is a key regulator of triglyceride metabolism.[10][11][12] It inhibits lipoprotein lipase (LPL), the enzyme responsible for breaking down triglycerides in the blood, and also hinders the hepatic uptake of triglyceride-rich lipoproteins (TRLs).[10][11][12] Volanesorsen and olezarsen are antisense oligonucleotides that bind to the mRNA of apoC-III, leading to its degradation and thereby reducing the production of the apoC-III protein.[13][14] This reduction in apoC-III enhances LPL activity and promotes the clearance of TRLs from the circulation.[15][16]
ANGPTL3 Inhibitors (Evinacumab):
Angiopoietin-like protein 3 (ANGPTL3) is another inhibitor of LPL and endothelial lipase.[17][18][19][20] By inhibiting ANGPTL3, the monoclonal antibody evinacumab removes this brake on lipolysis, leading to increased clearance of triglycerides.[21][22][23][24][25][26]
Preclinical and Clinical Performance
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Preclinical Potency of Investigated Compounds
| Compound | Compound Class | Target | IC50 |
| This compound (Pradigastat) | DGAT1 Inhibitor | Human DGAT1 | 157 nM [27] |
| AZD7687 | DGAT1 Inhibitor | Human DGAT1 | 80 nM[8][9] |
| Volanesorsen | ApoC-III Inhibitor | ApoC-III mRNA | Not Applicable (Antisense Oligonucleotide) |
| Olezarsen | ApoC-III Inhibitor | ApoC-III mRNA | Not Applicable (Antisense Oligonucleotide) |
| Evinacumab | ANGPTL3 Inhibitor | ANGPTL3 | Not Applicable (Monoclonal Antibody) |
Table 2: Clinical Efficacy in Triglyceride Reduction in FCS Patients
| Compound | Compound Class | Study | Key Efficacy Endpoint | Adverse Events |
| This compound (Pradigastat) | DGAT1 Inhibitor | Phase 2, open-label | Up to 70% reduction in fasting triglycerides at 40 mg/day [28] | Mild to moderate gastrointestinal events (diarrhea, nausea) [28] |
| AZD7687 | DGAT1 Inhibitor | Phase 1 (in overweight/obese subjects) | Dose-dependent reduction in postprandial triglycerides | Significant dose-limiting gastrointestinal side effects (diarrhea, nausea, vomiting)[29][30] |
| Volanesorsen | ApoC-III Inhibitor | Phase 3 (APPROACH) | 77% mean reduction in triglycerides from baseline at 3 months | Injection site reactions, thrombocytopenia[14] |
| Olezarsen | ApoC-III Inhibitor | Phase 3 (Balance) | Statistically significant reduction in triglycerides with the 80 mg monthly dose; 100% reduction in acute pancreatitis events compared to placebo[31] | Favorable safety profile; adverse events more frequent in the placebo group[31] |
| Evinacumab | ANGPTL3 Inhibitor | Phase 2 | Did not show clinically meaningful reductions in mean triglycerides for patients with FCS who had bi-allelic loss-of-function mutations in the LPL pathway.[6] | Generally well-tolerated.[6] |
Experimental Protocols
This compound (Pradigastat) Phase 2 Clinical Trial in FCS (NCT01146522):
This was an open-label, sequential-dose study in six FCS patients.[28] Patients, maintained on a low-fat diet, received once-daily oral doses of pradigastat at 40 mg, 20 mg, and 10 mg for two weeks at each dose level.[11] Fasting triglyceride levels and other lipid parameters were measured at baseline and throughout the treatment periods. The primary efficacy endpoint was the change in fasting triglyceride levels from baseline.
Volanesorsen Phase 3 Clinical Trial (APPROACH):
This was a randomized, double-blind, placebo-controlled study in patients with FCS. Patients received either volanesorsen or a placebo. The primary endpoint was the percent change in fasting triglycerides from baseline after 3 months of treatment.[14]
Olezarsen Phase 3 Clinical Trial (Balance):
This was a randomized, double-blind, placebo-controlled study in patients with FCS. Patients were randomized to receive either olezarsen (50 mg or 80 mg) or a placebo subcutaneously once every four weeks for 53 weeks. The primary endpoint was the percent change from baseline in fasting triglyceride levels at six months compared to placebo. A key secondary endpoint was the incidence of acute pancreatitis events.[31]
Evinacumab Phase 2 Clinical Trial in Severe Hypertriglyceridemia:
This was a randomized, double-blind, placebo-controlled trial that included a cohort of patients with FCS. Patients received either intravenous evinacumab (15 mg/kg) or a placebo every 4 weeks. The primary endpoint was the percent change in triglycerides from baseline.[6]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound as a DGAT1 Inhibitor.
Caption: Mechanism of Action of ApoC-III Inhibitors.
References
- 1. Familial Hyperchylomicronemia Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. endocrine.org [endocrine.org]
- 4. What Is Familial Hyperchylomicronemia Syndrome (FCS)? [webmd.com]
- 5. Familial Chylomicronemia Syndrome: Symptoms, Causes, Diagnosis, Treatment, and Prevention [everydayhealth.com]
- 6. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. What are APOC3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. What are APOC3 modulators and how do they work? [synapse.patsnap.com]
- 12. APOC-III: a Gatekeeper in Controlling Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionis announces positive olezarsen topline results from Phase 3 study in people with familial chylomicronemia syndrome [prnewswire.com]
- 14. researchgate.net [researchgate.net]
- 15. Volanesorsen, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volanesorsen, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Angiopoietin-like proteins inhibitors: New horizons in the treatment of atherogenic dyslipidemia and familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evinacumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evinacumab, an ANGPTL3 Inhibitor, in the Treatment of Dyslipidemia [mdpi.com]
- 24. Regeneron Announces Positive Topline Results from Phase 3 Trial of Evinacumab in Patients with Severe, Inherited Form of High Cholesterol | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 25. evinacumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. access.portico.org [access.portico.org]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 29. researchgate.net [researchgate.net]
- 30. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Ionis’ olezarsen meets primary endpoint in Phase 3 FCS patient trial - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
A Comprehensive Guide to Confirming Lcq908 Specificity for Researchers and Drug Development Professionals
An objective comparison of Lcq908's performance against alternative DGAT1 inhibitors, supported by detailed experimental data and protocols.
This guide provides a rigorous framework for researchers, scientists, and drug development professionals to confirm the specificity of this compound, a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1][2][3] By comparing its performance with other known DGAT1 inhibitors, AZD7687 and PF-04620110, this document outlines a series of key experiments, from biochemical assays to cellular target engagement and broad off-target profiling. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction to this compound and its Comparators
This compound (Pradigastat) is a potent and selective inhibitor of DGAT1, an enzyme crucial for triglyceride synthesis, with a reported IC50 of 0.157 µM.[1][2] Its investigation has spanned anti-obesity, anti-diabetic, and antiviral applications. However, like many small molecule inhibitors, understanding its complete specificity profile is critical for accurate interpretation of research findings and for predicting potential clinical outcomes. This guide compares this compound with two other well-characterized DGAT1 inhibitors:
-
AZD7687: A potent and selective DGAT1 inhibitor with a reported IC50 of 80 nM for human DGAT1.[4]
-
PF-04620110: A highly selective and orally bioavailable DGAT1 inhibitor with a reported IC50 of 19 nM.[5][6]
On-Target Potency and Selectivity: A Comparative Analysis
A critical first step in confirming specificity is to determine the relative potency of this compound and its comparators against the intended target, DGAT1.
Biochemical DGAT1 Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of DGAT1 in a cell-free system.
Table 1: Comparative Potency of DGAT1 Inhibitors in a Biochemical Assay
| Compound | Target | IC50 (µM) |
| This compound | DGAT1 | 0.157 [1][2] |
| AZD7687 | DGAT1 | 0.080[4] |
| PF-04620110 | DGAT1 | 0.019[5][6] |
Experimental Protocol: Biochemical DGAT1 Inhibition Assay
-
Enzyme and Substrates:
-
Use human recombinant DGAT1 enzyme.
-
Substrates: Radiolabeled [14C]oleoyl-CoA and 1,2-dioleoylglycerol.
-
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl (pH 7.5) containing 25 mM MgCl2 and 0.625 mg/mL BSA.[7]
-
Compound Preparation: Prepare a serial dilution of this compound, AZD7687, and PF-04620110 in DMSO.
-
Reaction Initiation:
-
Add the DGAT1 enzyme to the assay buffer.
-
Add the test compounds at various concentrations and incubate for 30 minutes.[7]
-
Initiate the reaction by adding the substrate mixture.
-
-
Incubation: Incubate the reaction at 37°C for a predetermined time within the linear range of the assay (e.g., 20 minutes).[7]
-
Reaction Termination and Detection:
-
Stop the reaction by adding chloroform:methanol (2:1).[7]
-
Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]-triglyceride using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the compound engages its target within a cellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) for DGAT1
-
Cell Culture: Culture a human cell line endogenously expressing DGAT1 (e.g., HEK293 cells) to confluence.
-
Compound Treatment: Treat the cells with this compound, AZD7687, PF-04620110, or vehicle (DMSO) at various concentrations for a defined period (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble DGAT1 in the supernatant using a suitable method such as Western blotting or an ELISA-based approach (e.g., AlphaScreen®).[8]
-
-
Data Analysis:
-
Generate melt curves by plotting the amount of soluble DGAT1 as a function of temperature for each compound treatment.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of a compound indicates target engagement.
-
For isothermal dose-response experiments, plot the amount of soluble DGAT1 at a fixed temperature against the compound concentration to determine the cellular EC50.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol: NanoBRET™ Target Engagement Assay for DGAT1
-
Cell Line Generation: Create a stable cell line (e.g., HEK293) expressing a fusion protein of DGAT1 and NanoLuc® luciferase.
-
Assay Setup:
-
Seed the cells in a white, 96-well assay plate.
-
Add a cell-permeable fluorescent tracer that binds to DGAT1.
-
Add serial dilutions of this compound, AZD7687, or PF-04620110.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow binding to reach equilibrium (e.g., 2 hours).
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET signal with increasing compound concentration indicates competitive displacement of the tracer and thus target engagement.
-
Determine the IC50 value from the dose-response curve.
-
Off-Target Profiling: A Broadspectrum Approach to Specificity
A thorough assessment of a compound's specificity requires investigating its potential interactions with a wide range of other proteins.
Known Off-Targets of this compound
This compound has been reported to inhibit several membrane transporters.[1][2] It is crucial to quantify this activity and compare it to the on-target potency.
Table 2: Known Off-Target Activity of this compound
| Compound | Off-Target | IC50 (µM) |
| This compound | BCRP | 5.0 [1][2] |
| This compound | OATP1B1 | 1.66 [1][2] |
| This compound | OATP1B3 | 3.34 [1][2] |
| This compound | OAT3 | 0.973 [1][2] |
Experimental Protocols for Off-Target Transporter Inhibition Assays
-
BCRP Inhibition Assay: Utilize polarized cell monolayers (e.g., Caco-2 or MDCKII-BCRP cells) in a Transwell system.[11][12][13][14] Measure the effect of the test compounds on the transport of a known BCRP substrate, such as prazosin.[14]
-
OATP1B1 and OATP1B3 Inhibition Assays: Use HEK293 cells overexpressing OATP1B1 or OATP1B3.[15][16][17][18][19] Assess the inhibition of the uptake of a probe substrate, such as [3H]-estradiol-17β-glucuronide for OATP1B1 and [3H]-cholecystokinin-8 (CCK-8) for OATP1B3.[16]
-
OAT3 Inhibition Assay: Employ MDCK-II cells overexpressing OAT3.[20] Measure the inhibition of the uptake of a known OAT3 substrate, like estrone-3-sulfate.[20]
For each assay, determine the IC50 values of this compound, AZD7687, and PF-04620110 to compare their off-target liabilities.
Broad Kinome and Safety Panel Screening
To identify potential unforeseen off-target interactions, it is recommended to screen this compound against a broad panel of kinases and other safety-relevant targets.
-
Kinome Scanning: Services like KINOMEscan® offer comprehensive screening against hundreds of kinases to identify potential off-target kinase interactions.[21][22][23][24] This is particularly important as many small molecule inhibitors can exhibit cross-reactivity with kinases.
-
In Vitro Safety Pharmacology Panels: These panels typically include a battery of assays against a wide range of targets known to be associated with adverse drug reactions, such as GPCRs, ion channels, and other enzymes.[25][26][27][28][29]
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental processes and the biological context, the following diagrams are provided.
Caption: Experimental workflow for confirming this compound specificity.
Caption: The DGAT1-mediated triglyceride synthesis pathway and the inhibitory action of this compound.
Conclusion
Confirming the specificity of a small molecule inhibitor like this compound is a multifaceted process that requires a combination of biochemical and cellular assays, as well as broad off-target profiling. By systematically evaluating its on-target potency, cellular engagement, and potential off-target interactions in comparison to other known DGAT1 inhibitors, researchers can gain a comprehensive understanding of its pharmacological profile. This guide provides a robust framework and detailed methodologies to aid in this critical aspect of drug discovery and development, ultimately leading to more reliable and translatable research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. xenotech.com [xenotech.com]
- 13. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 14. bioivt.com [bioivt.com]
- 15. In vitro OATP1B1 and OATP1B3 inhibition studies [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. bioivt.com [bioivt.com]
- 18. bioivt.com [bioivt.com]
- 19. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. pharmaron.com [pharmaron.com]
- 27. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Comparative Guide to Lcq908 and its Alternatives for Familial Chylomicronemia Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for Lcq908 (pradigastat) and its therapeutic alternatives in the management of Familial Chylomicronemia Syndrome (FCS). The information is intended to support research and development efforts in this rare metabolic disorder.
Executive Summary
Familial Chylomicronemia Syndrome is a rare genetic disorder characterized by severe hypertriglyceridemia due to impaired lipoprotein lipase (LPL) function. This leads to an accumulation of chylomicrons in the blood, increasing the risk of recurrent acute pancreatitis and other complications. This compound (pradigastat) is an investigational inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme essential for triglyceride synthesis in the intestine. This guide compares the efficacy, mechanism of action, and safety profile of this compound with other emerging and established therapies for FCS, including volanesorsen, evinacumab, and traditional lipid-lowering agents.
Data Presentation: Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the key quantitative data from clinical trials of this compound and its alternatives.
Table 1: Efficacy of this compound (Pradigastat) in FCS
| Clinical Trial | Dosage | Primary Endpoint | Result | Citation |
| NCT01146522 (Phase 2, open-label) | 20 mg once daily | Change in fasting triglycerides after 21 days | -41% | [1][2][3] |
| 40 mg once daily | -70% | [1][2][3] |
Table 2: Efficacy of Volanesorsen in FCS
| Clinical Trial | Dosage | Primary Endpoint | Result | Citation |
| APPROACH (Phase 3) | 300 mg weekly (subcutaneous) | Mean percent change in fasting triglycerides at 3 months | -77% (vs. +18% in placebo) | |
| COMPASS (Phase 3) | 300 mg weekly (subcutaneous) | Mean percent change in fasting triglycerides at 3 months | -71% | [4] |
Table 3: Efficacy of Other Investigational Therapies for FCS
| Drug | Mechanism of Action | Clinical Trial | Dosage | Primary Endpoint | Result | Citation |
| Olezarsen (TRYNGOLZA) | Antisense oligonucleotide targeting APOC-III | Phase 3 | Not specified | Not specified | Significant triglyceride reduction | [5] |
| Plozasiran | siRNA targeting APOC3 | Phase 3 | 25 mg or 50 mg quarterly | Median percent change in fasting triglycerides at 10 months | -80% and -78% respectively | [5][6] |
Table 4: Efficacy of Evinacumab in Homozygous Familial Hypercholesterolemia (HoFH) *
| Clinical Trial | Dosage | Primary Endpoint | Result | Citation |
| Phase 3 | 15 mg/kg every 4 weeks (IV) | Percent change from baseline in LDL-C at 24 weeks | -47.1% (vs. +1.9% in placebo) | [7] |
| Phase 3 (pediatric) | 15 mg/kg every 4 weeks (IV) | Change in LDL-C at week 24 | -48% | [8] |
*Data for Evinacumab in FCS is limited; HoFH data is presented as a surrogate for its lipid-lowering potential.
Table 5: Efficacy of Traditional Therapies and Gene Therapy in FCS
| Therapy | Clinical Study Finding | Citation |
| Fibrates, Niacin | Little to no role in treating FCS. | [9][10] |
| Omega-3 Fatty Acids | In a study of 12 patients, reduced serum triglycerides from a mean of 1,624 mg/dL to 894 mg/dL after 12 weeks. | [11] |
| Alipogene Tiparvovec (Glybera) | Moderate and non-sustained reduction in triglycerides. The therapy has been withdrawn from the market. | [12][13] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the mechanisms of action for this compound and its key alternatives.
Caption: Mechanism of action of this compound (pradigastat).
Caption: Mechanism of action of Volanesorsen and Evinacumab.
Experimental Protocols
This compound (Pradigastat) - NCT01146522 Study Protocol
This was an open-label, sequential treatment study involving six patients with FCS.[1][2][3]
-
Patient Population: Six patients diagnosed with FCS.[1][2][3]
-
Study Design: The study consisted of a one-week very low-fat diet run-in period, followed by three consecutive 21-day treatment periods with pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively. Each treatment period was separated by a washout period of at least four weeks.[3]
-
Assessments:
-
Primary Outcome: The primary efficacy endpoint was the change in fasting triglyceride levels.[14]
Volanesorsen - APPROACH Study Protocol
This was a Phase 3, randomized, double-blind, placebo-controlled, 52-week study.
-
Patient Population: 66 patients with FCS. The average baseline triglyceride level was 2,209 mg/dL.
-
Study Design: Patients were randomized to receive either volanesorsen (300 mg) or a placebo via subcutaneous injection once a week for 52 weeks.[4]
-
Primary Outcome: The primary endpoint was the percentage change in fasting triglyceride levels from baseline after 3 months of treatment.
-
Secondary Outcomes: Included the incidence of pancreatitis events and changes in abdominal pain.
Evinacumab - Phase 3 HoFH Study Protocol
This was a Phase 3, double-blind, randomized, placebo-controlled trial in patients with HoFH.[15]
-
Patient Population: Adult and pediatric patients (aged 12 years and older) with HoFH.[16]
-
Study Design: Patients were randomized to receive either evinacumab (15 mg/kg) or placebo intravenously every 4 weeks for 24 weeks, in addition to their existing lipid-lowering therapies.[16]
-
Primary Outcome: The primary endpoint was the percent change in low-density lipoprotein cholesterol (LDL-C) from baseline at week 24.[7]
-
Secondary Outcomes: Included absolute changes in LDL-C and other lipid parameters.[15]
Conclusion
The experimental findings demonstrate that this compound (pradigastat) can significantly reduce fasting and postprandial triglycerides in patients with FCS by inhibiting DGAT1. However, newer agents with different mechanisms of action, such as the antisense oligonucleotide volanesorsen and the siRNA plozasiran, have also shown robust triglyceride-lowering effects in this patient population. Evinacumab, an ANGPTL3 inhibitor, has demonstrated significant lipid-lowering capabilities, although its specific efficacy in FCS requires further investigation. Traditional therapies like fibrates and niacin have proven to be largely ineffective for FCS. This comparative guide highlights the evolving therapeutic landscape for FCS and underscores the importance of novel mechanistic approaches to address the high unmet medical need in this rare disease. Further research, including head-to-head clinical trials, would be beneficial to definitively establish the comparative efficacy and safety of these agents.
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Oligonucleotide Treatment Advances Offer Relief for Patients with Familial Chylomicronemia Syndrome - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 6. youtube.com [youtube.com]
- 7. Clinical Review - Evinacumab (Evkeeza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evkeeza® (evinacumab) Phase 3 Trial Demonstrates 48% LDL-C Reduction in Children with Ultra-rare Form of High Cholesterol | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 9. Familial Hyperchylomicronemia Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New Familial chylomicronemia syndrome (FCS) treatments 2025 | Everyone.org [everyone.org]
- 11. Treatment of primary chylomicronemia due to familial hypertriglyceridemia by omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. GLYBERA SUMMARY CT14224 [has-sante.fr]
- 14. rareconnect.org [rareconnect.org]
- 15. HoFH Treatment | EVKEEZA (evinacumab-dgnb) Injection [evkeezahcp.com]
- 16. dss.mo.gov [dss.mo.gov]
Cross-Validation of Lcq908's Therapeutic Efficacy: A Comparative Analysis of Preclinical and Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lcq908 (pradigastat), a selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, with other relevant compounds in its class. The following sections detail the experimental validation of this compound's mechanism of action and therapeutic potential, supported by quantitative data from a range of cross-validation techniques, from in vitro biochemical assays to in vivo and clinical studies.
Introduction to this compound and the Role of DGAT1 Inhibition
This compound (pradigastat) is a small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis.[1] DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats.[2] By inhibiting DGAT1, this compound aims to reduce the synthesis and secretion of chylomicrons, the lipoprotein particles that transport dietary triglycerides into the bloodstream. This mechanism of action makes this compound a promising therapeutic candidate for managing familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.[2][3]
The validation of this compound's efficacy and specificity is paramount. This involves a multi-faceted approach, employing a variety of experimental techniques to confirm its inhibitory action on DGAT1 and to assess its physiological effects. This guide will compare the performance of this compound with other notable DGAT1 inhibitors, PF-04620110 and AZD7687, across these validation methods.
Comparative Efficacy of DGAT1 Inhibitors
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound and other selective DGAT1 inhibitors.
Table 1: In Vitro Potency of DGAT1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. DGAT2 | Reference(s) |
| This compound (Pradigastat) | Human DGAT1 | 57 - 157 | >178-fold | [1][4] |
| PF-04620110 | Human DGAT1 | 19 | >1000-fold | [5][6] |
| AZD7687 | Human DGAT1 | 80 | >400-fold | [7][8] |
Table 2: Cell-Based Assay Performance
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| This compound (Pradigastat) | MIN6 pancreatic β-cells | Palmitic acid-induced apoptosis and triglyceride accumulation | Inhibition of apoptosis and triglyceride increase | Effective at 1 µM | [1] |
| PF-04620110 | HT-29 | Triglyceride synthesis | IC50 | 8 nM | [9] |
Table 3: In Vivo Efficacy in Animal and Human Studies
| Compound | Model | Study Type | Key Finding | Reference(s) |
| This compound (Pradigastat) | Familial Chylomicronemia Syndrome (FCS) Patients | Clinical Trial | 41-70% reduction in fasting triglycerides | [2][3][10] |
| This compound (Pradigastat) | Dogs | Oral Lipid Tolerance Test | Decreased serum triglyceride levels at 1 mg/kg | [1] |
| PF-04620110 | Rats | Lipid Challenge | Significant reduction in plasma triglycerides at ≥0.1 mg/kg | [5][11] |
| PF-04620110 | Mice | Lipid Challenge | 47.5% decrease in triglyceride mean AUC at 1 mg/kg | [12] |
| AZD7687 | Healthy Male Subjects | Clinical Trial | >75% decrease in postprandial triglyceride AUC at ≥5 mg | [13][14] |
Experimental Protocols for Cross-Validation
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to validate the efficacy of DGAT1 inhibitors.
In Vitro DGAT1 Enzyme Activity Assay (TLC-based)
This biochemical assay directly measures the enzymatic activity of DGAT1 and its inhibition by test compounds.
-
Principle: The assay quantifies the incorporation of a radiolabeled acyl-CoA substrate into diacylglycerol to form triglycerides. The radiolabeled triglyceride product is then separated from the unreacted substrates by thin-layer chromatography (TLC) and quantified.
-
Methodology:
-
Enzyme Source: Microsomes are prepared from cells or tissues expressing DGAT1.
-
Reaction Mixture: The reaction is initiated by incubating the enzyme source with a reaction buffer containing diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA). Test compounds (like this compound) are added at various concentrations.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using an organic solvent mixture (e.g., chloroform:methanol).
-
TLC Separation: The extracted lipids are spotted onto a TLC plate and developed in a solvent system that separates triglycerides from other lipids.
-
Quantification: The TLC plate is exposed to a phosphor screen or scraped, and the radioactivity corresponding to the triglyceride band is measured using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Triglyceride Synthesis Assay
This assay assesses the ability of a compound to inhibit triglyceride synthesis within a cellular context.
-
Principle: Cultured cells are treated with a test compound and then incubated with a labeled precursor for triglyceride synthesis (e.g., [3H]glycerol or a fluorescently labeled fatty acid). The amount of labeled triglyceride is then quantified.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HT-29, HepG2) is cultured to confluence in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the DGAT1 inhibitor.
-
Labeling: A labeled precursor is added to the cell culture medium, and the cells are incubated to allow for its incorporation into triglycerides.
-
Cell Lysis and Lipid Extraction: The cells are washed and lysed, and total lipids are extracted.
-
Quantification: The amount of labeled triglyceride is measured. For radiolabeled precursors, this is done by scintillation counting after TLC separation. For fluorescently labeled precursors, fluorescence intensity is measured. The IC50 value is calculated based on the dose-dependent inhibition of triglyceride synthesis.[9]
-
In Vivo Lipid Challenge Model
This animal model evaluates the effect of a DGAT1 inhibitor on postprandial hypertriglyceridemia.
-
Principle: The model mimics the physiological response to a high-fat meal. Animals are administered a lipid bolus, and the subsequent rise in plasma triglycerides is measured in the presence and absence of the test compound.
-
Methodology:
-
Animal Model: Typically, rodents such as mice or rats are used.
-
Fasting: Animals are fasted overnight to establish a baseline triglyceride level.
-
Compound Administration: The DGAT1 inhibitor or a vehicle control is administered orally.
-
Lipid Challenge: After a set period, an oral gavage of a lipid source (e.g., corn oil) is given.[12]
-
Blood Sampling: Blood samples are collected at various time points after the lipid challenge.
-
Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial assay kit.
-
Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration over time is calculated to assess the extent of postprandial hypertriglyceridemia and the inhibitory effect of the compound.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway and experimental workflows discussed in this guide.
Figure 1: this compound's role in the triglyceride synthesis pathway.
Figure 2: Workflow for the in vitro DGAT1 enzyme activity assay.
Figure 3: Workflow for the in vivo lipid challenge model.
Conclusion
The cross-validation of this compound's activity through a combination of in vitro, cell-based, and in vivo studies provides a robust body of evidence supporting its mechanism of action as a DGAT1 inhibitor. Comparative data with other inhibitors like PF-04620110 and AZD7687 demonstrate that while all three are potent inhibitors of DGAT1, they exhibit different potency profiles. This compound has shown significant promise in clinical trials for the treatment of familial chylomicronemia syndrome by substantially reducing fasting triglyceride levels. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers in the field of metabolic diseases and drug development, highlighting the critical validation steps required to translate a promising compound from the laboratory to the clinic.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. apexbt.com [apexbt.com]
- 10. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lcq908 (Pradigastat) in Familial Chylomicronemia Syndrome: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lcq908 (pradigastat), a diacylglycerol acyltransferase-1 (DGAT1) inhibitor, based on head-to-head clinical trial data. The primary comparator in these studies for the treatment of Familial Chylomicronemia Syndrome (FCS) was a placebo, as there are limited licensed therapies available for this rare condition. The standard of care for FCS primarily consists of a highly restrictive very low-fat diet.[1] Other therapies such as fibrates, omega-3 fatty acids, and niacin have shown limited efficacy in patients with homozygous FCS.[2]
Mechanism of Action
This compound is a selective and orally effective inhibitor of DGAT1, an enzyme that catalyzes the final step in triglyceride synthesis in the small intestine.[3][4][5] By inhibiting DGAT1, this compound reduces the production of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the bloodstream. This mechanism aims to lower the dangerously high triglyceride levels characteristic of FCS.[5]
Clinical Trial Data: this compound vs. Placebo
The following tables summarize the key quantitative data from clinical trials investigating the efficacy of this compound in patients with FCS. The primary endpoint in these studies was the reduction in triglyceride levels.
Table 1: Effect of this compound on Fasting Triglyceride Levels
| Treatment Group | Baseline Fasting Triglycerides (mg/dL) | Post-Treatment Fasting Triglycerides (mg/dL) | Percent Reduction from Baseline | Study Identifier |
| This compound (20 mg) | ~2000 | Not explicitly stated | 41%[5][6] | NCT01146522[5] |
| This compound (40 mg) | ~2000 | Not explicitly stated | 70%[5][6] | NCT01146522[5] |
| Placebo | Not available | Not available | Not available | NCT01514461[5] |
Note: The NCT01146522 study was an open-label trial, and specific placebo data for this endpoint is not provided in the search results. The NCT01514461 study was a placebo-controlled trial, but specific quantitative outcomes were not detailed in the provided search snippets.
Table 2: Effect of this compound on Postprandial Triglyceride Levels (Area Under the Curve 0-9 hours)
| Treatment Group | Change in Postprandial TG AUC0-9h | p-value (vs. 10 mg dose) | Study Identifier |
| This compound (20 mg) | -37%[5] | <0.022[5] | NCT01146522[5] |
| This compound (40 mg) | -30%[5] | <0.022[5] | NCT01146522[5] |
Table 3: Effect of this compound on Fasting Apolipoprotein B48 (ApoB48) Levels
| Treatment Group | Change in Fasting ApoB48 | p-value (vs. 10 mg dose) | Study Identifier |
| This compound (20 mg) | Significant decrease[5] | 0.051[5] | NCT01146522[5] |
| This compound (40 mg) | Significant decrease[5] | 0.002[5] | NCT01146522[5] |
Experimental Protocols
NCT01146522: Open-Label, Dose-Escalation Study
-
Study Design: This was an open-label, exploratory study in six FCS patients.[5][7]
-
Patient Population: Patients diagnosed with Familial Chylomicronemia Syndrome.
-
Intervention: Patients received three consecutive 21-day treatment periods with this compound at doses of 20 mg, 40 mg, and 10 mg, respectively.[6] A washout period of at least 4 weeks separated each treatment period.[6]
-
Key Assessments:
NCT01514461: Randomized, Double-Blind, Placebo-Controlled, Phase III Study
-
Study Design: A randomized, double-blind, placebo-controlled Phase III study.[5]
-
Patient Population: Patients with Familial Chylomicronemia Syndrome.
-
Intervention: this compound was compared against a placebo.[2]
-
Status: While this study is mentioned as a follow-up to the exploratory study, detailed results are not available in the provided search results. The development of this compound was reportedly discontinued in Phase III due to adverse effects.[1]
Safety and Tolerability
In the open-label NCT01146522 study, this compound was generally well-tolerated at daily doses up to 40 mg for 3 weeks.[5] Adverse events were reported as mild and transient, with a gastrointestinal nature.[5][6] No serious adverse events or discontinuations due to adverse events were reported in this particular study.[5] However, it is important to note that the subsequent discontinuation of the Phase III program suggests that other safety concerns may have emerged with longer-term or broader exposure.[1]
Conclusion
The available data from the head-to-head, placebo-controlled evaluation of this compound (pradigastat) in patients with Familial Chylomicronemia Syndrome demonstrates a significant reduction in both fasting and postprandial triglyceride levels, as well as fasting ApoB48 levels. The open-label NCT01146522 study showed dose-dependent effects, with the 40 mg dose providing the most substantial reduction in fasting triglycerides. While these initial findings were promising, the subsequent discontinuation of the this compound development program in Phase III highlights the challenges in developing therapies for this ultra-rare disease and underscores the importance of long-term safety data. For researchers and drug development professionals, the experience with this compound provides valuable insights into the potential of DGAT1 inhibition as a therapeutic strategy for FCS, while also serving as a case study on the hurdles of clinical development for orphan diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rareconnect.org [rareconnect.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Lcq908 (Pradigastat) and Existing Therapies for Familial Chylomicronemia Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lcq908 (pradigastat) against existing therapeutic alternatives for the management of Familial Chylomicronemia Syndrome (FCS). The information is supported by experimental data to aid in research and clinical development decisions.
Executive Summary
Familial Chylomicronemia Syndrome is a rare genetic disorder characterized by severe hypertriglyceridemia, leading to a significant risk of recurrent pancreatitis and other complications. The mainstay of treatment has traditionally been a stringent very low-fat diet, with limited efficacy from conventional lipid-lowering agents. This compound (pradigastat) is an investigational small molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the intestine. Clinical data has demonstrated its potential to significantly reduce triglyceride levels in patients with FCS. This guide benchmarks the performance of this compound against other therapeutic options, including the recently approved antisense oligonucleotide volanesorsen, the gene therapy alipogene tiparovec, and traditional therapies such as fibrates, omega-3 fatty acids, and niacin.
Data Presentation: Performance of this compound and Comparators
The following table summarizes the quantitative data on the efficacy and safety of this compound and its alternatives in the treatment of FCS.
| Therapy | Mechanism of Action | Triglyceride Reduction | Key Adverse Events |
| This compound (Pradigastat) | Diacylglycerol Acyltransferase-1 (DGAT1) Inhibitor | 41% to 70% reduction in fasting triglycerides.[1][2] | Generally well-tolerated; mild to moderate transient gastrointestinal events (diarrhea, nausea, abdominal pain).[1][2][3] |
| Volanesorsen | Antisense Oligonucleotide targeting Apolipoprotein C-III (ApoC-III) mRNA | Approximately 77% mean reduction in triglycerides.[4] | Injection site reactions, thrombocytopenia (low platelet counts) requiring monitoring.[4][5][6] |
| Alipogene Tiparovec | Gene therapy (adeno-associated virus vector carrying the LPL gene) | ≥40% reduction in fasting triglycerides in about half of patients, with effect diminishing over time.[7][8] | Generally well-tolerated, with most adverse events being localized, transient, mild to moderate injection-site reactions.[9][10] |
| Fibrates | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists | Minimal to no efficacy in FCS.[11][12] | Generally well-tolerated but can be associated with myopathy, cholelithiasis, and venous thrombosis.[13][14] |
| Omega-3 Fatty Acids | Multiple, including decreased triglyceride synthesis and increased clearance | Limited efficacy in FCS.[15][16][17] | Generally safe; may cause gastrointestinal upset (e.g., fishy taste, nausea).[15][16][17] |
| Niacin (Nicotinic Acid) | Inhibits hepatic diacylglycerol acyltransferase-2 (DGAT2) | Minimal to no efficacy in FCS.[18] | Flushing is a very common side effect; can also cause gastrointestinal upset and, rarely, liver issues.[19][20][21][22] |
Experimental Protocols
This compound (Pradigastat) - Key Clinical Trial (NCT01146522)
This open-label, exploratory study was designed to assess the safety, tolerability, and efficacy of pradigastat in patients with FCS.[1][2]
-
Study Design: The trial enrolled six patients with a confirmed diagnosis of FCS. It consisted of a one-week run-in period with a very low-fat diet, followed by three consecutive 21-day treatment periods with pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively. These treatment periods were separated by washout periods of at least four weeks.
-
Key Assessments: The primary efficacy endpoint was the change in fasting triglyceride levels. Secondary endpoints included postprandial triglyceride and apolipoprotein B48 (ApoB48) levels. Safety and tolerability were monitored throughout the study.[1]
-
Methodology: Fasting lipid profiles were assessed weekly. A low-fat meal tolerance test was conducted at baseline and at the end of each treatment period to evaluate postprandial lipid responses. Plasma concentrations of pradigastat were also measured to assess its pharmacokinetic profile.
Volanesorsen - APPROACH Clinical Trial
The APPROACH study was a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of volanesorsen in patients with FCS.[4]
-
Study Design: A total of 66 patients with FCS were randomized to receive either volanesorsen (300 mg) or a placebo, administered as a weekly subcutaneous injection for 52 weeks.
-
Key Assessments: The primary endpoint was the percentage change in fasting triglycerides from baseline at 3 months. Secondary endpoints included the incidence of pancreatitis and changes in other lipid parameters.
-
Methodology: Fasting lipid levels were measured at baseline and at regular intervals throughout the 52-week treatment period. Platelet counts were closely monitored due to the known risk of thrombocytopenia.
Mandatory Visualizations
Signaling Pathway of this compound (Pradigastat)
Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis in intestinal enterocytes.
Experimental Workflow of the this compound Key Clinical Trial (NCT01146522)
Caption: Workflow of the open-label clinical trial for this compound in patients with FCS.
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. New England Journal of Medicine Publishes Results from Pivotal Study of WAYLIVRA® (volanesorsen) in Patients with Familial Chylomicronemia Syndrome - BioSpace [biospace.com]
- 5. Volanesorsen: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.mmitnetwork.com [info.mmitnetwork.com]
- 7. Efficacy and long-term safety of alipogene tiparvovec (AAV1-LPLS447X) gene therapy for lipoprotein lipase deficiency: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and long term safety of alipogene tiparvovec (AAV1-LPLS447X) gene therapy for lipoprotein lipase deficiency: an open label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Alipogene tiparvovec: a review of its use in adults with familial lipoprotein lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current and Emerging Treatment Options for Hypertriglyceridemia: State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety considerations with fibrate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Safety of Supplementation of Omega-3 Polyunsaturated Fatty Acids: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and tolerability of prescription omega-3 fatty acids: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rareconnect.org [rareconnect.org]
- 19. The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903] - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The safety of niacin in the US Food and Drug Administration adverse event reporting database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of an extended-release niacin (Niaspan): a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Lcq908 in Familial Chylomicronemia Syndrome: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lcq908 (Pradigastat) with emerging alternative therapies for the management of Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. By objectively evaluating their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data, this document aims to inform research and drug development efforts in this challenging therapeutic area.
Executive Summary
This compound, a Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor, has demonstrated a significant reduction in triglyceride levels in patients with FCS. However, the therapeutic landscape is evolving with the advent of novel therapies targeting Apolipoprotein C-III (ApoC-III) and Angiopoietin-like protein 3 (ANGPTL3). This guide directly compares this compound with key alternatives: Volanesorsen, Olezarsen, and Plozasiran (ApoC-III inhibitors), and Evinacumab (an ANGPTL3 inhibitor). While this compound offers an oral administration route, the ApoC-III inhibitors, administered subcutaneously, have shown robust and sustained triglyceride reductions. Evinacumab, an intravenous infusion, presents another promising mechanism for lipid reduction. The choice of therapeutic strategy will likely depend on a comprehensive evaluation of efficacy, safety, patient convenience, and long-term outcomes.
Mechanism of Action and Signaling Pathways
This compound (Pradigastat): Targeting Triglyceride Synthesis
This compound is a selective inhibitor of DGAT-1, an enzyme crucial for the final step of triglyceride synthesis in the intestine.[1][2] By blocking DGAT-1, this compound reduces the absorption of dietary fats and the subsequent formation and secretion of chylomicrons, the primary carriers of triglycerides from the intestine into the bloodstream.[3][4]
Alternatives: Targeting Lipoprotein Metabolism
Emerging therapies for FCS focus on modulating the activity of key proteins involved in the metabolism of triglyceride-rich lipoproteins (TRLs).
-
ApoC-III Inhibitors (Volanesorsen, Olezarsen, Plozasiran): Apolipoprotein C-III is a protein that inhibits lipoprotein lipase (LPL), the primary enzyme responsible for breaking down triglycerides in the bloodstream.[5][6] By inhibiting LPL, ApoC-III slows the clearance of chylomicrons and other TRLs.[7] Volanesorsen, Olezarsen, and Plozasiran are antisense oligonucleotides or small interfering RNA (siRNA) that target the mRNA of ApoC-III, leading to its reduced synthesis.[6][8] This, in turn, "unleashes" LPL activity, accelerating the breakdown of triglycerides.
-
ANGPTL3 Inhibitor (Evinacumab): Angiopoietin-like protein 3 is another key regulator of lipid metabolism that inhibits both LPL and endothelial lipase (EL).[9][10] By inhibiting these lipases, ANGPTL3 raises the levels of triglycerides and other lipids.[1] Evinacumab is a monoclonal antibody that binds to and inactivates ANGPTL3, thereby increasing LPL and EL activity and promoting the clearance of TRLs.[9][11]
Comparative Efficacy: Experimental Data
The following tables summarize the key efficacy data from clinical trials of this compound and its alternatives.
Table 1: Reduction in Fasting Triglycerides
| Drug | Clinical Trial | Dose | Baseline Triglycerides (mg/dL) | Mean/Median Percent Reduction from Baseline | Placebo-Adjusted Reduction |
| This compound (Pradigastat) | NCT01146522[3][12] | 20 mg daily | Geometric Mean: 1893 | 41% | N/A (Open-label) |
| 40 mg daily | 70% | ||||
| Volanesorsen | APPROACH (NCT02211209)[13][14] | 300 mg weekly | Mean: 2209 | 77% | 95% |
| Olezarsen | BRIDGE-TIMI 73a (NCT05355402)[15][16] | 50 mg monthly | Median: 241.5 | 57% | 49.3% |
| 80 mg monthly | 61% | 53.1% | |||
| Plozasiran | SHASTA-2 (NCT04720534)[3][17] | 50 mg every 12 weeks | Mean: 897 | 74% (at 24 weeks) | 57% |
| Evinacumab | ELIPSE-HoFH (NCT03399786)[18] | 15 mg/kg monthly | N/A (Focus on LDL-C) | 47.4% | N/A |
Table 2: Reduction in Other Key Lipid Parameters
| Drug | Clinical Trial | Key Parameter | Mean/Median Percent Reduction from Baseline |
| This compound (Pradigastat) | NCT01146522[3] | Fasting ApoB48 | Substantial reduction |
| Volanesorsen | APPROACH (NCT02211209)[14] | ApoC-III | 84% |
| Olezarsen | BRIDGE-TIMI 73a (NCT05355402)[16] | ApoC-III | 64.2% (50mg), 73.2% (80mg) |
| Plozasiran | SHASTA-2 (NCT04720534)[17] | ApoC-III | 78% (at 24 weeks) |
| ApoB48 | Significant durable reduction | ||
| Evinacumab | ELIPSE-HoFH (NCT03399786)[4] | Non-HDL-C | 48.9% |
Safety and Tolerability
A critical aspect of translational potential is the safety profile of a drug candidate.
Table 3: Summary of Common Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| This compound (Pradigastat) | Mild, transient gastrointestinal events (e.g., diarrhea, abdominal pain, nausea).[3][14] | No serious adverse events reported in the NCT01146522 study.[3] |
| Volanesorsen | Injection site reactions, thrombocytopenia (low platelet count).[19][20] | Thrombocytopenia can be severe, requiring monitoring.[19] |
| Olezarsen | Injection site reactions (mostly mild).[6][13] | Serious adverse events occurred less frequently than placebo in trials.[6] |
| Plozasiran | COVID-19 infection, headache, worsening glycemic control.[5] | Serious adverse events were not considered treatment-related.[3] |
| Evinacumab | Nasopharyngitis, dizziness, shortness of breath (infusion-related).[21] | Anaphylaxis has been reported.[21] |
Experimental Protocols
Standardized and validated methods are essential for the reliable assessment of treatment efficacy and safety in clinical trials.
Measurement of Lipid Parameters
-
Triglycerides: Serum triglyceride levels are typically measured using a standardized enzymatic colorimetric assay.[22] This method involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured in a coupled enzyme reaction that produces a colored product, the absorbance of which is proportional to the triglyceride concentration.[23]
-
Apolipoprotein B48 (ApoB48): ApoB48, a specific marker for chylomicrons, is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[8][24] This assay utilizes monoclonal antibodies specific to the C-terminal region of ApoB48, ensuring no cross-reactivity with ApoB100.[8]
References
- 1. ANGPTL3 - Wikipedia [en.wikipedia.org]
- 2. Angiopoietin-like 3 inhibition of endothelial lipase is not modulated by angiopoietin-like 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Angiopoietin-like Protein 3 (ANGPTL3) in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apolipoprotein C3: form begets function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Effects of APOC3 Heterozygous Deficiency on Plasma Lipid and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of apolipoprotein B-48 in serum by a sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANGPTL3 Gene: Role in Lipid Metabolism, Heart Disease, and Drug Development [learn.mapmygenome.in]
- 10. Structure and catalytic mechanism of a human triacylglycerol-synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiopoietin-like protein 3 inhibits lipoprotein lipase activity through enhancing its cleavage by proprotein convertases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and Function of Angiopoietin-like Protein 3 (ANGPTL3) i...: Ingenta Connect [ingentaconnect.com]
- 18. Triglyceride-Glo™ Assay | Triglyceride Assay | Lipogenesis [promega.jp]
- 19. Apo CIII gene transcription is regulated by a cytokine inducible NF-kappa B element - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptional regulation of human apolipoprotein genes ApoB, ApoCIII, and ApoAII by members of the steroid hormone receptor superfamily HNF-4, ARP-1, EAR-2, and EAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. sciencellonline.com [sciencellonline.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Lcq908: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Lcq908 (also known as Pradigastat), a potent and selective DGAT1 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific institutional protocols may vary, a systematic approach to waste management is essential to mitigate potential hazards and maintain a safe research environment.
Immediate Safety and Disposal Plan
The primary step in the disposal of any chemical, including this compound, is to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding the compound's hazards, handling, and disposal requirements. In the absence of immediate access to the SDS, or as a supplementary measure, the following general procedures for the disposal of laboratory chemical waste should be strictly adhered to.
Key Principle: Treat all unknown or new chemical compounds as hazardous waste.[1][2] Do not dispose of this compound down the sink or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and confirmed as non-hazardous.[1][2][3]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like pipette tips, tubes, and gloves, in a dedicated, leak-proof hazardous waste container.[5][6] The container must be compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.[2] Avoid mixing different chemical wastes to prevent unforeseen reactions.[5] Halogenated and non-halogenated solvent wastes should typically be segregated.[2]
-
Sharps: Any chemically contaminated sharps, such as needles or blades, must be disposed of in a designated, puncture-proof sharps container labeled for chemical waste.
-
-
Container Labeling: All hazardous waste containers must be clearly and accurately labeled.[5][6] The label should include:
-
Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5] This area should be under the control of laboratory personnel and away from general traffic. Ensure that incompatible wastes are stored separately.[5]
-
Waste Pickup: Contact your institution's EHS or equivalent safety office to schedule a pickup for the hazardous waste. Do not transport hazardous waste outside of the laboratory yourself.[1][2]
Quantitative Data Summary
While specific quantitative data for this compound disposal is found in its SDS, general laboratory guidelines provide quantitative limits for what may be considered for drain disposal (if deemed non-hazardous by EHS). These are provided for context and are not a recommendation for this compound.
| Parameter | Guideline | Citation |
| pH Range for Aqueous Solutions | Between 5.0 and 12.5 for drain disposal (if approved) | [5] |
| Volume Limit for Sewer Disposal | Generally limited to small quantities (e.g., < 5 gallons per discharge for liquids) | [7] |
| Acute Hazardous Waste Quantity Limit | Accumulation of more than one quart requires immediate EHS notification | [2] |
Experimental Protocols: General Chemical Waste Handling
The proper disposal of this compound is part of a broader set of laboratory protocols for chemical waste management. The following workflow outlines the general procedure for handling and disposing of chemical waste in a laboratory setting.
Logical Relationships in Waste Disposal Decisions
The decision-making process for chemical disposal follows a logical hierarchy, prioritizing safety and compliance. This diagram illustrates the key decision points.
By adhering to these established safety protocols and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment for all.
References
- 1. vumc.org [vumc.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. genfarm.com.au [genfarm.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Guide for Lcq908 (Pradigastat)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Lcq908, also known as Pradigastat. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Item | Specification |
| Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | A dedicated lab coat, fully buttoned. |
| Respiratory Protection | Use a properly fitted respirator (e.g., N95 or higher) when handling the powder form or if there is a risk of aerosolization. |
Operational Plan: Handling this compound
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.
Work Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Prepare solutions in a designated area and clearly label all containers.
Spill Response Plan
In the event of a spill, follow these steps immediately.
Caption: Workflow for the safe cleanup of an this compound spill.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable materials, including used PPE, weigh paper, and contaminated absorbent pads, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
